Rislenemdaz
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECBFDWSXWAXHY-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031864 | |
| Record name | Rislenemdaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808733-05-3, 808732-98-1 | |
| Record name | rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808733-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rislenemdaz [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0657, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CERC-301 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rislenemdaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RISLENEMDAZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RISLENEMDAZ, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Rislenemdaz
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rislenemdaz (formerly CERC-301 and MK-0657) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] It has been investigated as a potential rapid-acting oral treatment for major depressive disorder (MDD) and treatment-resistant depression (TRD). This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Selective GluN2B Antagonism
This compound functions as a small-molecule antagonist that selectively binds to the GluN2B subunit of the NMDA receptor.[1] The NMDA receptor, a crucial component of excitatory glutamatergic neurotransmission in the central nervous system, is a heteromeric ion channel composed of various subunits. The specific composition of these subunits dictates the receptor's physiological and pharmacological properties. This compound's high affinity for the GluN2B subunit allows it to modulate NMDA receptor activity in brain regions where this subunit is predominantly expressed, such as the forebrain and spinal cord, while minimizing off-target effects.[1] By binding to the GluN2B subunit, this compound allosterically inhibits the receptor, preventing the binding of the endogenous agonist glutamate and subsequent channel opening and calcium influx.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with its target and its effects in preclinical models.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Ki) | 8.1 nM | Radioligand Binding Assay | [1] |
| Inhibitory Concentration (IC50) | 3.6 nM | Calcium Flux Assay |
Table 1: In Vitro Binding and Functional Potency of this compound
| Animal Model | Behavioral Test | Dosage | Effect | Reference |
| Mouse | Forced Swim Test | Not Specified | Reduction in immobility time | |
| Mouse | Tail Suspension Test | Not Specified | Reduction in immobility time | |
| Mouse (Chronic Restraint Stress) | Multiple behavioral tests | Systemic and intra-LHb administration | Alleviation of despair-like behavior |
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models of Depression
Signaling Pathways
The antidepressant effects of this compound are believed to be mediated through the modulation of downstream signaling pathways. While the precise cascade is still under investigation, evidence points towards the involvement of Brain-Derived Neurotrophic Factor (BDNF) signaling.
This compound and BDNF Signaling
Preclinical studies have shown that this compound can influence the expression of BDNF, a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Specifically, research indicates that this compound may exert its antidepressant effects by downregulating BDNF expression in the lateral habenula (LHb), a brain region implicated in the pathophysiology of depression. This finding is somewhat counterintuitive to the broader "neurotrophic hypothesis" of depression, which generally associates increased BDNF with antidepressant efficacy. This suggests a more nuanced, region-specific role for BDNF in the mechanism of action of GluN2B antagonists.
References
A Deep Dive into the Binding Affinity of Rislenemdaz for the NR2B Subunit of the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Rislenemdaz (also known as CERC-301 and MK-0657) for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This compound is a selective antagonist of the NR2B subunit, a target of significant interest for the development of therapeutics for neurological and psychiatric disorders.[1][2] This document details the quantitative binding data, the experimental methodologies used to determine these values, and the relevant signaling pathways modulated by NR2B antagonism.
Quantitative Binding Affinity of this compound for NR2B
This compound exhibits a high and selective binding affinity for the human NR2B subunit of the NMDA receptor. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 8.1 nM | Human | Radioligand Binding Assay | [3][4][5] |
| IC50 | 3.6 nM | Human | Electrophysiology (Calcium Influx) |
Table 1: Quantitative Binding Affinity Data for this compound
Experimental Protocols
The determination of the binding affinity of this compound for the NR2B subunit involves two primary experimental approaches: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
Radioligand binding assays are a gold-standard method for quantifying the direct interaction between a ligand (in this case, this compound) and its receptor (NR2B). The following protocol is a representative method based on standard practices for NR2B antagonists.
Objective: To determine the inhibition constant (Ki) of this compound for the NR2B receptor subunit.
Materials:
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Radioligand: [³H]Ifenprodil or a similar tritiated, selective NR2B antagonist.
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Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or L(tk-)) expressing recombinant human NR1/NR2B receptors.
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Test Compound: this compound (CERC-301).
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Non-specific Binding Control: A high concentration of a known, non-radioactive NR2B antagonist (e.g., ifenprodil or Ro 25-6981).
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Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂.
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Scintillation Cocktail: For detection of radioactivity.
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Glass Fiber Filters: To separate bound from free radioligand.
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Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NR1/NR2B receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
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Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.
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Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
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Filtration: Rapidly filter the contents of each well through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for radioligand binding assay.
Electrophysiology (Whole-Cell Voltage-Clamp)
Electrophysiological methods assess the functional consequences of this compound binding to the NR2B subunit by measuring changes in ion channel activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NR2B-containing NMDA receptor currents.
Materials:
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Cell Line: HEK293 cells or other suitable host cells transiently or stably expressing human NR1 and NR2B subunits.
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Recording Pipettes: Glass micropipettes with a resistance of 3-5 MΩ.
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Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsF, 10 HEPES, 11 EGTA, 2 MgCl₂, adjusted to pH 7.2 with CsOH.
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External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
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Agonists: Glutamate and Glycine (co-agonists for NMDA receptor activation).
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Test Compound: this compound.
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Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
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Cell Culture: Plate the cells expressing NR1/NR2B receptors on coverslips for recording.
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Patching: Establish a whole-cell patch-clamp configuration on a single cell.
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Voltage Clamp: Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV or -70 mV) to allow for the measurement of inward currents.
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Agonist Application: Perfuse the cell with the external solution containing glutamate and glycine to evoke a baseline NMDA receptor-mediated current.
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Antagonist Application: Co-apply varying concentrations of this compound with the agonists and measure the resulting inhibition of the NMDA current.
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Data Analysis: Normalize the current in the presence of this compound to the baseline current. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a logistic equation to determine the IC50 value.
NR2B Signaling Pathways
The NR2B subunit of the NMDA receptor plays a crucial role in synaptic plasticity and excitotoxicity. Its long C-terminal tail serves as a scaffold for numerous intracellular signaling proteins. Antagonism of NR2B by this compound can modulate these downstream signaling cascades.
Upon activation by glutamate and glycine, and relief of the magnesium block by membrane depolarization, the NMDA receptor channel opens, allowing an influx of Ca²⁺. This calcium influx acts as a second messenger, activating a variety of downstream signaling pathways. The NR2B subunit is particularly important in coupling this calcium signal to specific intracellular effectors.
Simplified NR2B downstream signaling pathway.
Key signaling molecules that interact with the NR2B C-terminal domain include:
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Postsynaptic Density Protein 95 (PSD-95): A major scaffolding protein that links the NMDA receptor to downstream signaling complexes.
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Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): A critical enzyme in learning and memory, which is activated by Ca²⁺ influx through NMDA receptors.
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Neuronal nitric oxide synthase (nNOS): Its proximity to the receptor, facilitated by PSD-95, allows for rapid Ca²⁺-dependent activation and production of nitric oxide, a retrograde messenger.
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SynGAP: A GTPase-activating protein that is involved in the regulation of the Ras-ERK signaling pathway, which is important for cell growth and differentiation.
By blocking the activation of the NR2B subunit, this compound prevents the influx of Ca²⁺ and the subsequent activation of these downstream signaling cascades. This mechanism is thought to underlie its therapeutic potential in conditions associated with NMDA receptor overactivation.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are representative and may require optimization for specific laboratory conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound treatment in the lateral habenula improves despair-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Rislenemdaz (CERC-301/MK-0657)
Introduction
This compound, also known by its developmental codes CERC-301 and MK-0657, is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] It has been investigated primarily as an adjunctive therapy for treatment-resistant depression (TRD).[1] The rationale for its development stems from the growing body of evidence implicating the glutamatergic system, and NMDA receptors in particular, in the pathophysiology of major depressive disorder (MDD).[3][4] Unlike broader NMDA receptor antagonists such as ketamine, which have psychotomimetic side effects, the high selectivity of this compound for the GluN2B subunit was intended to offer a more favorable safety profile.
Chemical Structure and Properties
This compound is a small molecule belonging to the benzyloxycarbonyls class of organic compounds. Its chemical identity and key properties are summarized below.
| Property | Value |
| IUPAC Name | 4-Methylbenzyl (3S,4R)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate |
| Synonyms | CERC-301, MK-0657 |
| CAS Number | 808732-98-1 |
| Molecular Formula | C₁₉H₂₃FN₄O₂ |
| Molecular Weight | 358.4 g/mol |
| SMILES | CC1=CC=C(C=C1)COC(=O)N2CC--INVALID-LINK--F)CNC3=NC=CC=N3 |
| InChI Key | RECBFDWSXWAXHY-IAGOWNOFSA-N |
| Appearance | Solid powder |
| Storage | Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C. A stock solution can be stored at -80°C for 6 months or -20°C for 1 month. |
Mechanism of Action
This compound functions as a selective, orally bioavailable antagonist of the NMDA receptor subunit 2B (GluN2B). The NMDA receptor is an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. It is a heteromeric complex typically composed of two GluN1 subunits and two GluN2 subunits. This compound specifically binds to the GluN2B subunit, preventing the endogenous ligand glutamate from activating the receptor. This action inhibits the influx of calcium ions through the receptor's channel. GluN2B-containing NMDA receptors are predominantly expressed in the forebrain and spinal cord. By selectively targeting these receptors, this compound aims to modulate glutamatergic neurotransmission implicated in depression with greater precision and fewer off-target effects than non-selective NMDA antagonists.
Pharmacodynamics and Pharmacokinetics
This compound demonstrates high affinity and selectivity for the GluN2B subunit. Preclinical and early clinical studies have characterized its binding profile and pharmacokinetic properties.
Table 2: Pharmacodynamic Properties
| Parameter | Species / System | Value |
| Binding Affinity (Ki) | Human GluN2B Receptors | 8.1 nM |
| IC₅₀ | Agonist-stimulated NMDA-GluN1a/GluN2B L(tk-) cells (Calcium Influx) | 3.6 nM |
| Selectivity | vs. Other Targets (incl. hERG) | >1000-fold |
| Activity vs. Sigma Receptors | at 10 µM | Minimal |
Table 3: Pharmacokinetic Properties
| Parameter | Species | Dose Range | Value |
| Time to Max. Conc. (Tₘₐₓ) | Human | 4 - 20 mg | ~1 hour |
| Elimination Half-life (t₁/₂) | Human | 4 - 20 mg | 12 - 17 hours (this compound) |
| Human | Not specified | 21 - 26 hours (Active Metabolite) | |
| Bioavailability | Rat | Not specified | Orally bioavailable |
| ED₅₀ (Forced Swim Test) | Rat | 0.3 - 0.7 mg/kg | Increase swimming: ~0.3 mg/kg Decrease immobility: ~0.7 mg/kg |
| ED₅₀ (Locomotor Activity) | Rat | ~2 mg/kg | Corresponds to ~75% receptor occupancy |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of results and for replication.
A. In Vitro: Calcium Influx Assay
-
Objective: To determine the functional inhibitory potency (IC₅₀) of this compound on NMDA receptor activation.
-
Methodology:
-
L(tk-) cells expressing human GluN1a/GluN2B receptors are utilized.
-
Cells are incubated with varying concentrations of this compound.
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NMDA receptor activation is initiated using an agonist.
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The subsequent influx of calcium into the cells is measured, typically using a fluorescent calcium indicator.
-
The concentration of this compound that inhibits 50% of the maximal calcium influx (IC₅₀) is calculated.
-
B. In Vivo: Forced Swim Test (FST)
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Objective: To assess the antidepressant-like effects of this compound in a rodent model of behavioral despair.
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Methodology:
-
Adult male Sprague-Dawley rats are randomly assigned to treatment groups (vehicle or this compound at various doses, e.g., 1, 3, 10, 30 mg/kg).
-
This compound is administered orally.
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After a set period, each rat is placed individually into a Plexiglas cylinder filled with water (e.g., 24 ± 1°C).
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The total test duration is 6 minutes. Behavior is recorded.
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The primary endpoint measured is the duration of immobility during the final 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.
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Secondary behaviors, such as swimming and climbing, are also quantified.
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C. In Vivo: Locomotor Activity Assay
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Objective: To determine if the effects observed in the FST are due to a general increase in motor activity rather than a specific antidepressant-like effect.
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Methodology:
-
Rats are administered vehicle or this compound orally at various doses.
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Animals are placed in an open-field arena equipped with automated photobeam detectors to track movement.
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Total distance traveled is recorded over a specific period (e.g., 60 minutes).
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A significant increase in locomotor activity suggests a potential confounding stimulant effect.
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Clinical Trials
This compound advanced to Phase II clinical trials for treatment-resistant depression. In November 2013, a randomized, double-blind clinical trial (NCT01941043) was initiated to evaluate its efficacy as an adjunctive treatment. The study involved 135 patients with MDD who were resistant to standard SSRI/SNRI therapies. Patients received doses of this compound with the primary endpoint being a significant change in the Hamilton Depression Rating Scale (HDRS) by day 7. However, the trials failed to demonstrate sufficient efficacy against depression.
Summary and Conclusion
This compound is a well-characterized selective antagonist of the NMDA GluN2B receptor. It possesses high binding affinity, potent functional inhibition, and oral bioavailability. Preclinical studies in rodent models demonstrated clear antidepressant-like and pro-locomotor effects. The mechanism of action, centered on the targeted modulation of the glutamatergic system, represented a promising strategy for treating depression. Despite the strong preclinical rationale, this compound did not meet its primary efficacy endpoints in Phase II clinical trials for treatment-resistant depression. The development and study of this compound have nonetheless contributed valuable insights into the role of the GluN2B receptor in mood disorders and the challenges of translating preclinical findings to clinical success.
References
Preclinical Profile of Rislenemdaz: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rislenemdaz (formerly CERC-301 and MK-0657) is a selective, orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] This technical guide provides an in-depth overview of the preclinical studies on this compound for the treatment of depression, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Pharmacodynamics: Targeting the GluN2B Subunit
This compound exhibits a high binding affinity and selectivity for the GluN2B subunit of the NMDA receptor.[3][4] Preclinical studies have characterized its binding properties and functional antagonism, demonstrating its potential as a targeted therapeutic for depression.
Binding Affinity and Functional Antagonism
Quantitative analysis of this compound's interaction with the GluN2B receptor has been determined through radioligand binding assays and functional antagonism studies. The key parameters are summarized in the table below.
| Parameter | Value | Species/System | Reference |
| Ki (Binding Affinity) | 8.1 nM | Human | [3] |
| IC50 (Functional Antagonism) | 3.6 nM | Human |
Experimental Protocol: GluN2B Binding Affinity Assay
The binding affinity of this compound to the GluN2B receptor was determined using a competitive binding assay with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human GluN1/GluN2B receptor.
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Cell Line: CHO cells expressing human GluN1/GluN2B receptors.
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Radioligand: While the specific radioligand used in the primary study is not explicitly stated, a common choice for GluN2B binding assays is [3H]ifenprodil.
-
Assay Principle: The assay measures the ability of increasing concentrations of this compound to displace the binding of a specific radioligand to the GluN2B receptor.
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Experimental Protocol: Functional Antagonism Assay
The functional antagonist activity of this compound was assessed by measuring its ability to inhibit NMDA-induced calcium influx in cells expressing the GluN2B receptor.
-
Cell Line: L(tk-) cells expressing either human GluN1a/GluN2B or GluN1a/GluN2A receptors.
-
Assay Principle: The assay measures the change in intracellular calcium concentration in response to NMDA receptor activation in the presence and absence of this compound.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
Cells are stimulated with NMDA and glycine to activate the NMDA receptors.
-
The influx of calcium is measured by detecting the change in fluorescence.
-
The assay is repeated with increasing concentrations of this compound to determine its inhibitory effect.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Mechanism of Action: Modulation of the Lateral Habenula
Recent preclinical evidence suggests that the antidepressant effects of this compound may be mediated, at least in part, through its action on the lateral habenula (LHb), a brain region implicated in the pathophysiology of depression.
Signaling Pathway in the Lateral Habenula
This compound, by antagonizing GluN2B-containing NMDA receptors in the LHb, is proposed to downregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and the neuronal activity marker c-Fos. This action is thought to alleviate depressive-like behaviors.
Preclinical Efficacy in Animal Models of Depression
The antidepressant-like effects of this compound have been evaluated in rodent models of depression, most notably the forced swim test (FST).
Forced Swim Test (FST)
In the FST, a common screening tool for antidepressants, this compound demonstrated a dose-dependent reduction in immobility time in rats, indicative of an antidepressant effect.
| Parameter | Value | Species | Receptor Occupancy | Reference |
| ED50 (antidepressant effect) | 0.3-0.7 mg/kg | Rat | 30-50% | |
| ED50 (increased locomotor activity) | 2 mg/kg | Rat | 75% |
Experimental Protocol: Forced Swim Test (Rat)
The FST protocol involves placing a rat in an inescapable cylinder of water and measuring the time it spends immobile versus actively trying to escape.
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Animals: Male Sprague-Dawley rats.
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Apparatus: A cylindrical container. While the exact dimensions from the primary this compound study are not specified, typical dimensions for rats are a cylinder with a diameter of 20-30 cm filled with water to a depth that prevents the rat from touching the bottom with its tail or hind paws.
-
Procedure:
-
Pre-test Session (Day 1): Rats are placed in the water-filled cylinder for a 15-minute habituation session. This is done to induce a state of helplessness.
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Test Session (Day 2): 24 hours after the pre-test, rats are administered this compound or vehicle orally. Following a specific pretreatment time (e.g., 60 minutes), they are placed back into the swim cylinder for a 5-minute test session.
-
-
Parameters Measured: The duration of immobility (floating with only minimal movements to keep the head above water), swimming, and climbing behaviors are recorded and analyzed.
-
Data Analysis: A decrease in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
Safety Pharmacology and Neurotoxicity
Preclinical safety studies on this compound have not indicated any specific safety concerns.
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Neurotoxicity: In studies with Sprague-Dawley rats, single oral doses of up to 100 mg/kg did not show evidence of neurotoxicity. This is a favorable profile compared to some other NMDA receptor antagonists.
-
Off-Target Activity: In vitro screening against a large panel of receptors and enzymes showed no significant off-target activity at concentrations up to 10 µM. This compound exhibited at least 1000-fold selectivity for the GluN2B receptor over other targets, including the hERG potassium channel and sigma receptors.
Experimental Protocol: Neurotoxicity Assessment
Neurotoxicity was evaluated in rats following acute high-dose administration of this compound.
-
Animals: Male and female Sprague-Dawley rats.
-
Dosing: Single oral doses of this compound or vehicle.
-
Assessment: Histopathological examination of brain tissue for any signs of neuronal damage or other pathological changes.
-
Procedure:
-
Animals are administered a high dose of this compound.
-
After a specified period, the animals are euthanized, and their brains are collected.
-
Brain tissue is processed for histological analysis, including staining with specific markers for neuronal injury.
-
Microscopic examination is performed by a qualified pathologist to identify any treatment-related neurotoxic effects.
-
Conclusion
The preclinical data for this compound demonstrate its high affinity and selectivity for the GluN2B subunit of the NMDA receptor. It has shown efficacy in animal models of depression at doses that are well-tolerated and have a good safety profile. The proposed mechanism of action involving the modulation of the lateral habenula provides a strong rationale for its development as a novel antidepressant. This technical guide summarizes the core preclinical findings and methodologies to aid in the further research and development of this compound and other GluN2B-targeted therapeutics.
References
- 1. Preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Subunit Selectivity of Rislenemdaz for the NMDA Receptor
For Immediate Release
[CITY, State] – November 27, 2025 – For researchers, scientists, and drug development professionals vested in the intricacies of glutamatergic neurotransmission, a comprehensive understanding of NMDA receptor pharmacology is paramount. This technical guide provides an in-depth analysis of the NMDA receptor subunit selectivity of Rislenemdaz (also known as CERC-301 and MK-0657), a compound that has been investigated for its therapeutic potential in neurological disorders.
Executive Summary
This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a pronounced preference for the GluN2B subunit.[1][2][3] This selectivity is a key characteristic of its pharmacological profile, distinguishing it from non-selective NMDA receptor antagonists. This document summarizes the quantitative data regarding its binding affinity and functional inhibition, details the experimental methodologies used to determine this selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile
The selectivity of this compound for the GluN2B subunit has been quantified through various in vitro assays. The following tables summarize the available binding affinity (Ki) and functional inhibitory concentration (IC50) data.
| Receptor Subunit | Test System | Parameter | Value (nM) | Reference |
| Human NMDA-GluN1a/GluN2B | L(tk-) cells | Ki | 8.1 | [3] |
| Human NMDA-GluN1a/GluN2B | L(tk-) cells | IC50 | 3.6 | [2] |
| Other NMDA Subunits (GluN2A, C, D) | Not specified | - | >1000-fold less potent |
Table 1: Binding Affinity and Functional Potency of this compound at the Human GluN2B Subunit.
Mechanism of Action: Targeting the GluN2B Subunit
The NMDA receptor is a heterotetrameric ion channel typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). The specific combination of GluN2 subunits dictates the receptor's physiological and pharmacological properties. This compound exerts its antagonist effect by binding specifically to the GluN2B subunit, thereby inhibiting the ion flow through the channel that is normally triggered by the binding of glutamate.
References
Rislenemdaz: A Deep Dive into its Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rislenemdaz (also known as CERC-301 and MK-0657) is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] This targeted mechanism of action has positioned this compound as a candidate for the treatment of major depressive disorder (MDD), particularly in cases resistant to other therapies.[1] Understanding the pharmacokinetic profile and oral bioavailability of this compound is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound, its active metabolite, and the experimental methodologies employed in key studies.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in both preclinical species and humans. The compound is noted for its rapid absorption and dose-proportional exposure.
Preclinical Pharmacokinetics
Studies in rats, dogs, and rhesus monkeys have established the foundational pharmacokinetic profile of this compound.
| Parameter | Rat | Dog | Rhesus Monkey |
| Plasma Protein Binding (%) | 89.6 | 97.2 | 96.9 |
| Mean Cmax (10 mg/kg, oral) | ~4 µmol/L (1433 ng/mL) | Not Available | Not Available |
| Mean Cmax (30 mg/kg, oral) | ~14 µmol/L (5018 ng/mL) | Not Available | Not Available |
| Mean Cmax (100 mg/kg, oral) | ~26 µmol/L (9319 ng/mL) | Not Available | Not Available |
Data sourced from Garner et al. (2015)[2]
Human Pharmacokinetics
A first-in-human study in healthy male subjects revealed a predictable and favorable pharmacokinetic profile for this compound.
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~1 hour (fasted) |
| Terminal Elimination Half-life (t½) | 12 - 17 hours |
| Cmax and AUC | Dose-proportional |
| Effect of Food on Tmax | Delayed by ~1 hour |
| Effect of Food on Cmax | Decreased by ~56% |
| Effect of Food on AUC | Not significantly affected |
| Plasma Protein Binding (%) | 97.7 |
Data sourced from Garner et al. (2015)[3]
Active Metabolite
This compound is known to have an active metabolite.[1] This metabolite is reported to have a longer half-life of 21-26 hours, compared to the 12-17 hours of the parent compound.
Oral Bioavailability
Experimental Protocols
The following outlines the methodologies used in key pharmacokinetic and pharmacodynamic studies of this compound.
Radioligand Binding Assays
To determine the binding affinity of this compound for the NMDA-GluN2B receptor, radioligand binding assays were conducted using human NMDA-GluN1a/GluN2B receptors expressed in L(tk-) cells and brain tissue homogenates from various species (rat, dog, rhesus monkey, human). The affinity was determined by the ability of this compound to displace a radiolabeled ligand specifically binding to the GluN2B subunit.
In Vivo and Ex Vivo Receptor Occupancy Studies
Receptor occupancy (RO) studies were performed in rats, dogs, and rhesus monkeys to correlate plasma concentrations of this compound with the extent of GluN2B receptor binding in the brain. These studies involved administering this compound and subsequently measuring the amount of drug bound to the receptors in brain tissue, often using a radiolabeled tracer.
First-in-Human Clinical Trial
The first-in-human study was a randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study in healthy male volunteers. The study assessed the safety, tolerability, and pharmacokinetics of this compound. Blood samples were collected at various time points after oral administration to determine the plasma concentrations of this compound and its metabolites using validated analytical methods. The effect of food on the pharmacokinetics of this compound was also evaluated in a dedicated cohort.
Visualizations
Signaling Pathway of this compound
Caption: this compound antagonizes the GluN2B subunit of the NMDA receptor, blocking glutamate-mediated calcium influx.
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: A typical workflow for a pharmacokinetic study, from drug administration to data analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 808732-98-1 (free base); | this compound (MK-0657) | iGluR拮抗剂 | 美国InvivoChem [invivochem.cn]
- 3. Preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GluN2B Antagonists in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of N-methyl-D-aspartate (NMDA) receptor subunit GluN2B antagonists in the modulation of synaptic plasticity. It provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and quantitative data on the effects of key antagonists, serving as a vital resource for researchers in neuroscience and professionals in drug development.
Introduction: GluN2B-Containing NMDA Receptors in Synaptic Function
N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors essential for excitatory synaptic transmission and plasticity in the central nervous system. NMDARs are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D). The GluN2 subunits, particularly GluN2A and GluN2B, dictate the biophysical and pharmacological properties of the receptor complex, including ion channel kinetics and affinity for co-agonists.
GluN2B-containing NMDARs are predominantly expressed in the early postnatal brain and are gradually replaced by GluN2A-containing receptors as synapses mature. However, GluN2B subunits persist at extrasynaptic sites and certain synaptic locations in the adult brain, where they play a distinct role in synaptic plasticity. It is now widely accepted that the activation of GluN2A-containing NMDARs is preferentially linked to the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, while the activation of GluN2B-containing NMDARs is more critically involved in the induction of long-term depression (LTD), a process of synaptic weakening. This differential role has positioned GluN2B as a promising therapeutic target for neurological and psychiatric disorders characterized by aberrant synaptic plasticity.
Mechanism of Action of GluN2B Antagonists
GluN2B-selective antagonists are compounds that preferentially block the function of NMDARs containing the GluN2B subunit. These antagonists can be broadly classified into two categories:
-
Competitive Antagonists: These molecules bind to the glutamate binding site on the GluN2B subunit, preventing the agonist from activating the receptor.
-
Non-competitive Antagonists: These compounds, such as ifenprodil and its derivatives, bind to an allosteric modulatory site on the N-terminal domain of the GluN2B subunit. This binding reduces the channel opening probability without directly competing with glutamate.
The selective blockade of GluN2B-containing NMDARs allows for the targeted modulation of specific forms of synaptic plasticity, particularly LTD, while potentially leaving LTP, which is predominantly mediated by GluN2A-containing receptors, intact.
Quantitative Effects of GluN2B Antagonists on Synaptic Plasticity
The following tables summarize the quantitative effects of three widely studied GluN2B antagonists—Ro 25-6981, Ifenprodil, and CP-101,606—on LTP and LTD in the hippocampus, a key brain region for learning and memory.
Table 1: Effects of Ro 25-6981 on Synaptic Plasticity
| Concentration | Synaptic Plasticity | Effect | Brain Region | Reference |
| 5 µM | LTP | 45% reduction | CA1, rat | [1][2] |
| 5 µM | LTD | No effect | CA1, rat | [1][2] |
| 0.5 µM | LTP (HFS-induced) | No significant effect | CA1, rat | [3] |
| 3 µM | LTP (spike-timing) | Significant reduction | CA1, rat | |
| 1 µM | LTD | Blocked with 30 min pre-application | CA1, juvenile rat | |
| 10 µM | LTP | Completely abolished | CA1, juvenile rat | |
| 6 mg/kg (in vivo) | LTP | No alteration | CA1, rat | |
| 10 mg/kg (in vivo) | LTP | No alteration | CA1, rat |
Table 2: Effects of Ifenprodil on Synaptic Plasticity
| Concentration | Synaptic Plasticity | Effect | Brain Region | Reference |
| 3 µM | LTP (spike-timing) | Significant reduction | CA1, rat | |
| 3 µM | LTP (HFS-induced) | Decreased slope after 40 min | CA1, rat | |
| 150 nM | GluN2B currents | ~75% inhibition | - |
Table 3: Effects of CP-101,606 on Synaptic Plasticity
| Dosage | Synaptic Plasticity | Effect | Brain Region | Reference |
| 6 mg/kg (in vivo) | LTP | No alteration | CA1, rat | |
| 10 mg/kg (in vivo) | LTP | No alteration | CA1, rat | |
| 0.1-10 mg/kg (monotherapy) | Parkinsonian symptoms | No significant effect | Marmoset model |
Signaling Pathways in GluN2B-Mediated Synaptic Plasticity
The induction of LTD via GluN2B-containing NMDARs involves a complex intracellular signaling cascade. A key player in this pathway is the scaffolding protein Postsynaptic Density-95 (PSD-95), which anchors the GluN2B subunit to downstream signaling molecules.
Upon activation of GluN2B-containing NMDARs and subsequent calcium influx, a series of events is initiated, leading to the internalization of AMPA receptors, which ultimately results in a long-lasting depression of synaptic strength. The following diagram illustrates a simplified signaling pathway involved in GluN2B-mediated LTD.
In contrast, the interaction between GluN2B and Calcium/calmodulin-dependent protein kinase II (CaMKII) is more complex and has been implicated in both LTP and LTD depending on the specific experimental conditions. CaMKII can bind to the C-terminal tail of the GluN2B subunit, a process that is crucial for its synaptic localization and activity.
Experimental Protocols
The study of GluN2B antagonists in synaptic plasticity relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experiments: acute hippocampal slice preparation for electrophysiology and Western blot analysis of synaptic proteins.
Acute Hippocampal Slice Preparation for Electrophysiology
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings, such as field potential recordings or whole-cell patch-clamp, to study LTP and LTD.
Materials:
-
Slicing Solution (ice-cold and carbogenated): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 7 Dextrose.
-
Recording aCSF (room temperature and carbogenated): Standard aCSF containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 Dextrose.
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish on ice
-
Incubation chamber
Procedure:
-
Anesthetize the animal (e.g., with isoflurane) and rapidly decapitate.
-
Quickly dissect the brain and place it in the ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.
-
Isolate the hippocampus and glue it to the vibratome stage.
-
Submerge the hippocampus in the slicing solution chamber of the vibratome.
-
Cut coronal or transverse slices at a thickness of 300-400 µm.
-
Carefully transfer the slices to an incubation chamber containing carbogenated recording aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in carbogenated recording aCSF until use.
Whole-Cell Patch-Clamp Recording for LTD Studies
This protocol outlines the steps for performing whole-cell patch-clamp recordings from hippocampal CA1 pyramidal neurons to investigate the effects of GluN2B antagonists on LTD.
Materials:
-
Prepared hippocampal slices
-
Patch-clamp rig with microscope, amplifier, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 and 290 mOsm.
-
GluN2B antagonist of choice (e.g., Ro 25-6981)
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF.
-
Pull a patch pipette with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Under visual guidance (e.g., DIC microscopy), approach a CA1 pyramidal neuron with the patch pipette.
-
Apply gentle positive pressure to the pipette and form a giga-ohm seal with the cell membrane.
-
Apply brief, strong suction to rupture the membrane and achieve the whole-cell configuration.
-
Record baseline synaptic responses by stimulating Schaffer collateral afferents and recording excitatory postsynaptic currents (EPSCs) in voltage-clamp mode.
-
Apply the GluN2B antagonist to the bath for a pre-incubation period (e.g., 20-30 minutes).
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes).
-
Continue recording EPSCs for at least 30-60 minutes post-LFS to assess the induction and maintenance of LTD.
-
Analyze the data by comparing the amplitude of EPSCs before and after LFS in the presence and absence of the antagonist.
Western Blot Analysis of Synaptic Proteins
This protocol describes how to perform a Western blot to measure changes in the expression or phosphorylation state of synaptic proteins, such as GluN2B or downstream signaling molecules, following the induction of LTD in the presence or absence of a GluN2B antagonist.
Materials:
-
Hippocampal slices treated as described for electrophysiology
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-GluN2B, anti-phospho-CaMKII)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize the treated hippocampal slices in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
GluN2B antagonists represent a powerful tool for dissecting the molecular mechanisms of synaptic plasticity and hold significant therapeutic potential. Their ability to selectively modulate LTD without grossly affecting LTP opens up new avenues for the treatment of a range of neurological and psychiatric conditions. Future research will likely focus on the development of more specific and potent GluN2B antagonists with improved pharmacokinetic properties. Furthermore, a deeper understanding of the intricate signaling networks downstream of GluN2B activation will be crucial for the rational design of novel therapeutic strategies targeting synaptic dysfunction. The integration of advanced electrophysiological, imaging, and molecular techniques will continue to unravel the complex role of GluN2B in brain function and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential roles of NR2A and NR2B-containing NMDA receptors in LTP and LTD in the CA1 region of two-week old rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction- and conditioning-protocol dependent involvement of NR2B-containing NMDA receptors in synaptic potentiation and contextual fear memory in the hippocampal CA1 region of rats - PMC [pmc.ncbi.nlm.nih.gov]
Rislenemdaz (CERC-301): A Technical Whitepaper on its Effects on Glutamate Neurotransmission
Abstract
Glutamatergic dysregulation, particularly involving the N-methyl-D-aspartate (NMDA) receptor, is a key focus in the pathophysiology of major depressive disorder (MDD). Rislenemdaz (also known as CERC-301 and MK-0657) is an orally active, selective antagonist of the NMDA receptor subunit 2B (GluN2B).[1] This selectivity offers a targeted approach to modulating glutamatergic neurotransmission with a potentially improved safety profile over non-selective NMDA receptor antagonists. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing key preclinical quantitative data, outlining experimental methodologies, and exploring the clinical outcomes of its development program.
The NMDA Receptor in Glutamatergic Neurotransmission
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for synaptic plasticity, a fundamental process for learning and memory.[2][3] The NMDA receptor is an ionotropic glutamate receptor that functions as a coincidence detector, requiring the simultaneous binding of glutamate and a co-agonist (glycine or D-serine) as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.[2][4]
Upon activation, the NMDA receptor channel opens, allowing an influx of cations, most notably Calcium (Ca²⁺). This Ca²⁺ influx acts as a critical second messenger, triggering downstream signaling cascades that can lead to long-term changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD). The NMDA receptor is a heterotetrameric complex typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D), the latter of which dictate many of the receptor's pharmacological and biophysical properties.
References
Rislenemdaz (CERC-301): An Examination of Molecular Targets Beyond the NMDA Receptor NR2B Subunit
For Immediate Release
[Shanghai, CN – November 27, 2025] – Rislenemdaz (also known as CERC-301 and MK-0657) is a highly selective, orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (NR2B) subunit.[1][2][3] Developed for the treatment of major depressive disorder (MDD), its mechanism of action has been a subject of considerable research.[1][4] While its potent activity at the NR2B subunit is well-documented, a thorough understanding of its broader molecular interaction profile is critical for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the molecular targets of this compound, with a particular focus on targets beyond its primary site of action.
Primary Molecular Target: NMDA Receptor GluN2B Subunit
This compound exhibits a high binding affinity and functional antagonism at the GluN2B subunit of the NMDA receptor. This specificity is considered a key feature of its pharmacological profile, intended to mitigate the adverse effects associated with less selective NMDA receptor antagonists. Preclinical studies have established its high affinity, with a reported binding affinity (Ki) of 8.1 nM and an IC50 of 3.6 nM for the GluN2B subunit. This targeted action is believed to be central to its potential therapeutic effects in mood disorders.
Selectivity Profile and Off-Target Screening
Extensive preclinical evaluations of this compound have consistently highlighted its high degree of selectivity for the GluN2B subunit. A comprehensive preclinical study reported "no off-target activity" in a panel of over 150 receptors and enzymes. This suggests a very clean pharmacological profile at therapeutically relevant concentrations.
Further investigation into its selectivity revealed at least a 1000-fold greater selectivity for the GluN2B receptor compared to other targets tested. This high selectivity is a notable characteristic, distinguishing it from other NMDA receptor modulators like ketamine, which interacts with a broader range of targets.
Quantitative Data on Molecular Targets
The following tables summarize the available quantitative data on the interaction of this compound with its primary target and other screened targets.
| Primary Target | Parameter | Value (nM) | Species/System |
| NMDA Receptor (GluN2B subunit) | Ki | 8.1 | Human |
| IC50 | 3.6 | Agonist-stimulated L(tk-) cells |
Table 1: Binding Affinity and Functional Activity at the Primary Target. This table presents the high-affinity interaction of this compound with the human GluN2B subunit.
| Screened Off-Targets | Parameter | Concentration Tested (µM) | Activity Observed |
| Sigma-type Receptors | - | 10 | Minimal Activity |
| hERG Potassium Channel | - | - | No significant activity |
| Other (approx. 150 receptors and enzymes) | - | - | No off-target activity reported |
Table 2: Summary of Off-Target Screening Results. This table outlines the limited off-target activity of this compound at the tested concentrations.
Experimental Methodologies
Radioligand Binding Assays (for Ki determination): The binding affinity of this compound to the human NMDA-GluN1a/GluN2B receptors was determined using radioligand binding assays. These experiments were conducted using homogenates from human temporal cortex and L(tk-) cells expressing the receptor subunits. The assays involved the incubation of the receptor preparation with a specific radioligand (e.g., [3H]Compound-2) in the presence of varying concentrations of this compound. The inhibition of radioligand binding by this compound was measured to calculate its inhibitory constant (Ki). Experiments were performed at both room temperature and 37°C.
Functional Calcium Influx Assays (for IC50 determination): The functional antagonist activity of this compound was assessed using a calcium influx assay in L(tk-) cells co-expressing the GluN1a and GluN2B subunits. The cells were stimulated with an agonist to induce calcium influx through the NMDA receptor channels. The inhibitory effect of this compound on this calcium influx was measured at various concentrations to determine the half-maximal inhibitory concentration (IC50). A similar assay was performed on cells expressing GluN1a/GluN2A to assess selectivity.
Off-Target Screening Panels: To evaluate the broader pharmacological profile, this compound was tested against a large panel of receptors and enzymes. These panels typically involve standardized binding or functional assays for a wide range of known drug targets to identify potential off-target interactions. The specific composition of the panel of over 150 targets was not detailed in the reviewed literature but is a standard practice in preclinical drug development to assess selectivity and potential for side effects.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of this compound and the general workflow for its selectivity assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 808732-98-1 (free base); | this compound (MK-0657) | iGluR拮抗剂 | 美国InvivoChem [invivochem.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antidepressant actions of ketamine: from molecular mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Rislenemdaz and its Active Metabolites In Vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rislenemdaz (also known as CERC-301 and MK-0657) is a potent, selective, and orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. It has been investigated for the treatment of major depressive disorder (MDD). Preclinical and clinical studies have elucidated its pharmacokinetic and pharmacodynamic properties, revealing the presence of at least one active metabolite with a longer half-life than the parent compound. This technical guide provides a comprehensive overview of the in vivo pharmacology of this compound and its known active metabolite, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental methodologies. While the precise structure of the active metabolite is not publicly available, this guide will also explore the potential metabolic pathways of this compound based on its chemical structure.
Introduction
This compound is a small molecule that acts as a selective antagonist of the NMDA receptor subunit 2B (GluN2B).[1] The NMDA receptor, a key player in glutamatergic neurotransmission, is implicated in the pathophysiology of depression. By selectively targeting the GluN2B subunit, this compound was developed with the aim of achieving rapid antidepressant effects with a favorable safety profile compared to non-selective NMDA receptor antagonists like ketamine.[2] Clinical trials have explored its potential as an adjunctive treatment for severe depression.[1]
Pharmacokinetic studies have revealed that this compound is rapidly absorbed orally and possesses an active metabolite with a longer terminal half-life.[1][3] This guide synthesizes the available in vivo data on both this compound and its active metabolite to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to the GluN2B subunit of the NMDA receptor. NMDA receptors are ionotropic glutamate receptors composed of various subunits, and the GluN2B subtype is predominantly expressed in the forebrain. By antagonizing the GluN2B subunit, this compound inhibits the downstream signaling cascade initiated by the binding of glutamate and the co-agonist glycine, which is crucial for receptor activation. This modulation of glutamatergic signaling is believed to underlie its antidepressant effects.
Signaling Pathway of this compound Action
The binding of this compound to the GluN2B subunit prevents the influx of Ca²⁺ ions through the NMDA receptor channel. This interruption of calcium signaling can lead to downstream effects on synaptic plasticity and neuronal function.
In Vivo Pharmacokinetics
This compound
Preclinical and clinical studies have characterized the pharmacokinetic profile of this compound.
| Parameter | Species | Dose | Route | Value | Reference |
| Tmax | Human | Single Oral Dose | Oral | ~1 hour | |
| t½ | Human | Single Oral Dose | Oral | 12-17 hours | |
| Binding Affinity (Ki) | - | - | - | 8.1 nM | |
| IC50 | - | - | - | 3.6 nM |
Active Metabolite
An active metabolite of this compound has been identified, although its specific structure is not publicly disclosed. This metabolite exhibits a longer half-life than the parent compound.
| Parameter | Species | Dose | Route | Value | Reference |
| t½ | Human | Single Oral Dose | Oral | 21-26 hours |
Potential Metabolic Pathways of this compound
Based on the chemical structure of this compound, which contains a piperidine ring, a benzyloxycarbonyl group, and a pyrimidinylamino moiety, several metabolic pathways can be hypothesized. Common phase I metabolic reactions for compounds with these structural features include N-dealkylation, hydroxylation, and oxidation.
Experimental Protocols
The following outlines a general methodology for assessing the in vivo pharmacokinetics of this compound, based on published preclinical studies.
Animal Studies
-
Subjects: Male Sprague-Dawley rats.
-
Administration: this compound administered orally (gavage) or intravenously.
-
Dosing: Doses ranging from 1 to 100 mg/kg.
-
Sample Collection: Blood samples collected at various time points post-dosing via tail vein or cardiac puncture.
-
Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its metabolite(s) determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Human Studies
-
Subjects: Healthy male volunteers.
-
Administration: Single oral doses of this compound.
-
Dosing: Escalating single doses.
-
Sample Collection: Serial blood samples collected over a specified period.
-
Sample Processing: Plasma isolated and stored.
-
Bioanalysis: Plasma concentrations analyzed by LC-MS/MS.
Discussion and Future Directions
This compound represents a targeted approach to modulating the glutamatergic system for the treatment of depression. Its selectivity for the GluN2B subunit offers a potential advantage in terms of tolerability over non-selective NMDA receptor antagonists. The presence of an active metabolite with a prolonged half-life is a critical factor in its overall pharmacokinetic and pharmacodynamic profile, contributing to a sustained therapeutic effect.
A significant gap in the current knowledge is the definitive identification and characterization of the active metabolite(s) of this compound. Future research should focus on elucidating the structure of this metabolite and quantifying its binding affinity and functional activity at the GluN2B receptor. Furthermore, a more detailed understanding of the specific cytochrome P450 enzymes responsible for the metabolism of this compound would be beneficial for predicting potential drug-drug interactions. In-depth in vitro metabolism studies using human liver microsomes and recombinant CYP enzymes would be instrumental in achieving this.
Conclusion
This technical guide has summarized the available in vivo data for this compound and its active metabolite. The provided tables and diagrams offer a clear and concise overview of its mechanism of action, pharmacokinetic properties, and potential metabolic fate. While further research is needed to fully characterize its metabolic profile, the information presented here serves as a solid foundation for scientists and researchers working on the development of novel therapeutics targeting the NMDA receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound treatment in the lateral habenula improves despair-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Placebo-Controlled, Crossover Pilot Trial of the Oral Selective NR2B Antagonist MK-0657 in Patients With Treatment-Resistant Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rislenemdaz in In Vitro Calcium Influx Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rislenemdaz (also known as CERC-301 or MK-0657) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit.[1][2] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[3] The overactivation of these receptors, particularly those containing the GluN2B subunit, has been implicated in various neurological and psychiatric disorders.[3][4] this compound's selectivity for the GluN2B subunit makes it a valuable research tool for investigating the specific roles of this subunit in cellular signaling and a potential therapeutic agent.
This document provides detailed application notes and a comprehensive protocol for utilizing this compound in an in vitro calcium influx assay. This assay is a fundamental method for characterizing the potency and mechanism of action of NMDA receptor modulators.
Mechanism of Action
This compound acts as a non-competitive antagonist at the GluN2B subunit of the NMDA receptor. It binds to the receptor to prevent the influx of calcium (Ca2+) that is normally triggered by the binding of the agonists glutamate and glycine. This selective blockade of GluN2B-mediated calcium influx allows for the specific investigation of signaling pathways associated with this subunit.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound's activity on GluN2B-containing NMDA receptors.
| Parameter | Value | Cell Line | Notes |
| IC₅₀ | 3.6 nM | L(tk-) cells expressing NMDA-GluN1a/GluN2B | Half maximal inhibitory concentration for calcium influx. |
| Ki | 8.1 nM | - | Binding affinity for the GluN2B subunit. |
Experimental Protocol: In Vitro Calcium Influx Assay
This protocol is designed for a 96-well plate format using a fluorescence plate reader.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NMDA receptor subunits GluN1 and GluN2B.
-
This compound: Prepare a stock solution in DMSO.
-
Agonists: L-Glutamate and Glycine stock solutions in a suitable assay buffer.
-
Calcium-Sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
Experimental Workflow
Step-by-Step Procedure
1. Cell Plating:
- Seed the HEK293 or CHO cells stably expressing GluN1/GluN2B subunits into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well.
- Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Dye Loading:
- Prepare a Fluo-4 AM loading solution in the assay buffer according to the manufacturer's instructions.
- Remove the cell culture medium from the wells and wash once with assay buffer.
- Add the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C.
- After incubation, gently wash the cells twice with assay buffer to remove any extracellular dye.
3. Compound Incubation:
- Prepare serial dilutions of this compound in the assay buffer.
- Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (without inhibitor).
- Incubate the plate for 15-30 minutes at room temperature.
4. Agonist Stimulation and Fluorescence Reading:
- Prepare a solution of L-glutamate and glycine in the assay buffer. Final concentrations of 10-100 µM for each agonist are typically effective.
- Place the 96-well plate into the fluorescence plate reader.
- Set the instrument to record a baseline fluorescence reading for a few seconds.
- Using the instrument's injection system, add the glutamate/glycine solution to all wells simultaneously.
- Immediately begin recording the fluorescence intensity at an excitation of ~490 nm and an emission of ~525 nm for a period of 1-3 minutes.
5. Data Analysis:
- The increase in fluorescence intensity corresponds to the influx of calcium into the cells.
- Calculate the peak fluorescence response for each well.
- Normalize the data to the positive control (agonist stimulation without this compound).
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Signaling Pathway of this compound Action
This compound, by selectively blocking the GluN2B subunit, modulates downstream signaling cascades that are critical for neuronal function and survival. The activation of GluN2B-containing NMDA receptors is linked to both pro-survival and pro-death pathways, often depending on the receptor's subcellular location (synaptic vs. extrasynaptic).
By inhibiting the calcium influx through GluN2B-containing NMDA receptors, this compound can prevent the overactivation of downstream effectors such as Calmodulin and CaMKII. This modulation can, in turn, affect the phosphorylation of transcription factors like CREB and the expression of neurotrophic factors such as BDNF, which are crucial for neuronal health and plasticity.
Conclusion
The in vitro calcium influx assay is a robust and reliable method for characterizing the pharmacological properties of NMDA receptor antagonists like this compound. The detailed protocol and application notes provided here offer a comprehensive guide for researchers to effectively utilize this compound in their studies of GluN2B receptor function and in the development of novel therapeutics for neurological disorders.
References
- 1. Involvement of the GluN2A and GluN2B Subunits in Synaptic and Extrasynaptic N-methyl-d-aspartate Receptor Function and Neuronal Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src/CK2/PTEN-Mediated GluN2B and CREB Dephosphorylations Regulate the Responsiveness to AMPA Receptor Antagonists in Chronic Epilepsy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rislenemdaz Administration in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of Rislenemdaz (also known as CERC-301 or MK-0657) in the forced swim test (FST), a common preclinical model for assessing antidepressant efficacy. The information is compiled from preclinical studies to guide researchers in designing and executing similar experiments.
Introduction
This compound is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B).[1] The NMDA receptor is a key player in glutamatergic neurotransmission, and its modulation has been a significant area of research for the development of novel, rapid-acting antidepressants.[2] Preclinical studies have demonstrated that this compound exhibits antidepressant-like effects in rodent models, including the forced swim test.[2][3]
The forced swim test is a behavioral assay used to evaluate the potential of compounds to exert antidepressant effects.[4] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active behaviors, such as swimming and climbing, and decrease the time spent immobile.
Quantitative Data Summary
The following table summarizes the significant effects of orally administered this compound on behavior in the forced swim test in male Sprague-Dawley rats.
| Dosage (mg/kg) | Effect on Immobility | Effect on Swimming Behavior |
| 1 | Significantly Decreased | Significantly Increased |
| 3 | Significantly Decreased | Significantly Increased |
| 10 | Significantly Decreased | Significantly Increased |
| 30 | Significantly Decreased | Significantly Increased |
Data compiled from preclinical studies on CERC-301.
Experimental Protocol: Forced Swim Test with this compound Administration
This protocol is based on methodologies reported in preclinical evaluations of this compound.
1. Materials and Equipment
-
Test Substance: this compound (CERC-301)
-
Vehicle: 0.5% methylcellulose (MC) with 0.02% sodium lauryl sulfate (SLS) in sterile water
-
Animals: Young, adult, male Sprague-Dawley rats
-
Forced Swim Test Apparatus: Clear acrylic or glass cylinder (e.g., 40 cm height, 20.3 cm diameter)
-
Water: Maintained at a temperature of 23-25°C
-
Animal Scale
-
Gavage Needles
-
Syringes
-
Video Recording Equipment (optional but recommended for scoring)
-
Timers
2. Procedure
2.1. Animal Acclimation and Housing
-
House animals in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Handle the animals for several days leading up to the experiment to minimize stress.
2.2. Drug Preparation and Administration
-
Prepare a suspension of this compound in the 0.5% MC / 0.02% SLS vehicle.
-
Prepare a vehicle-only solution to serve as the control.
-
Administer this compound or vehicle orally via gavage.
-
Dosing Schedule:
-
Day 1 (Habituation): Administer the first dose approximately 24 hours before the test session. A second dose should be administered prior to the start of the dark cycle.
-
Day 2 (Testing): Administer the final dose 45 minutes before the start of the forced swim test.
-
2.3. Forced Swim Test Procedure
-
Habituation (Day 1):
-
Fill the cylinder with water (23-25°C) to a depth that prevents the rat's tail or feet from touching the bottom (e.g., 30 cm).
-
Gently place each rat into the water for a 15-minute habituation session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
45 minutes after the final drug or vehicle administration, place each rat in the water-filled cylinder for a 6-minute test session.
-
Record the entire 6-minute session for later scoring.
-
Observe and score the behavior during the final 4 minutes of the test. The first 2 minutes are considered an initial activity phase.
-
At the end of the session, remove the rat, dry it, and return it to its home cage.
-
3. Behavioral Scoring
-
Immobility: The rat is considered immobile when it remains floating with only the small movements necessary to keep its head above water.
-
Swimming: The rat is considered to be swimming when it is making active swimming motions, moving around the cylinder.
-
Climbing: The rat is considered to be climbing when it is making active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
4. Data Analysis
-
Calculate the total time (in seconds) spent in each behavioral state (immobility, swimming, climbing) for each animal during the 4-minute observation period.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control group.
Visualizations
Diagram 1: NMDA Receptor Signaling Pathway and this compound Action
Caption: this compound selectively antagonizes the GluN2B subunit of the NMDA receptor.
Diagram 2: Experimental Workflow for Forced Swim Test
Caption: Workflow for this compound administration in the forced swim test protocol.
References
- 1. Preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drugs under investigation for treatment-resistant depression | Neupsy Key [neupsykey.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
Application Notes and Protocols for Tail Suspension Test Using Rislenemdaz
These application notes provide a detailed protocol for conducting the tail suspension test (TST) to evaluate the antidepressant-like effects of Rislenemdaz, a selective NMDA receptor subunit 2B (GluN2B) antagonist. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Introduction
The tail suspension test (TST) is a widely used behavioral assay to screen for potential antidepressant drugs and to study depression-like states in rodents.[1][2][3] The test is based on the principle that when mice are subjected to the inescapable stress of being suspended by their tails, they will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair.[1][2] A reduction in the duration of immobility is indicative of an antidepressant-like effect.
This compound (also known as CERC-301 or MK-0657) is a selective antagonist of the NMDA receptor subunit 2B (GluN2B). By specifically targeting the GluN2B subunit, this compound is being investigated as a novel antidepressant with a potentially rapid onset of action and a favorable side-effect profile compared to non-selective NMDA receptor antagonists like ketamine.
This document outlines the detailed methodology for performing the TST with this compound, presenting quantitative data from a representative study, and illustrating the associated experimental workflow and signaling pathway.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effects of this compound on immobility time in the tail suspension test in a chronic restraint stress (CRS) mouse model.
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (s) ± SEM | Statistical Significance (p-value vs. CRS + Vehicle) |
| Control (No CRS) | Vehicle | 125 ± 10 | < 0.05 |
| CRS + Vehicle | Vehicle | 180 ± 12 | - |
| CRS + this compound | 0.1 | 140 ± 11 | < 0.001 |
| CRS + this compound | 0.3 | 135 ± 9 | < 0.001 |
| CRS + this compound | 0.6 | 120 ± 8 | < 0.001 |
| CRS + this compound | 1.0 | 115 ± 7 | < 0.001 |
SEM: Standard Error of the Mean
Experimental Protocols
Animals
-
Species: Male C57BL/6J mice are commonly used.
-
Age: 8-10 weeks old.
-
Housing: Mice should be group-housed (4-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow at least one week of acclimation to the housing facility before the start of any experimental procedures.
Materials
-
Tail suspension chamber or a similar apparatus that allows for the suspension of mice without them being able to touch any surfaces.
-
Adhesive tape (e.g., medical-grade tape) strong enough to support the weight of the mouse.
-
Video recording equipment to record the test sessions for later analysis.
-
Timer or stopwatch.
-
This compound solution.
-
Vehicle solution (e.g., saline or as specified for this compound solubility).
-
Syringes and needles for drug administration.
Experimental Procedure
-
Drug Administration:
-
Administer this compound or vehicle solution via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.1, 0.3, 0.6, 1.0 mg/kg).
-
The injection should be performed 30-60 minutes prior to the tail suspension test to allow for drug absorption and distribution.
-
-
Tail Taping and Suspension:
-
Securely wrap a piece of adhesive tape around the tail of the mouse, approximately 1-2 cm from the tip.
-
The tape should be strong enough to hold the mouse's weight without causing injury.
-
Suspend the mouse by taping the free end of the tape to a horizontal bar or the top of the suspension chamber. The mouse's head should be approximately 20-30 cm from the floor.
-
-
Test Session:
-
The total duration of the test is 6 minutes.
-
Start video recording immediately after suspending the mouse.
-
It is crucial that each mouse is tested in isolation to prevent olfactory or visual cues from influencing the behavior of other animals.
-
-
Data Acquisition and Analysis:
-
After the 6-minute session, carefully remove the mouse from the suspension apparatus and return it to its home cage.
-
Analyze the video recordings to score the duration of immobility. Immobility is defined as the absence of any movement, except for minor respiratory movements.
-
Scoring can be done manually by a trained observer or using automated video tracking software.
-
Typically, the last 4 minutes of the 6-minute test are scored for immobility, as mice tend to be more active during the initial 2 minutes.
-
-
Statistical Analysis:
-
Compare the mean immobility times between the different treatment groups using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests for multiple comparisons.
-
A p-value of less than 0.05 is typically considered statistically significant.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the tail suspension test with this compound.
Signaling Pathway of this compound
References
Application Notes and Protocols: Chronic Restraint Stress (CRS) Model and Rislenemdaz Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing the chronic restraint stress (CRS) model to induce depression-like phenotypes in rodents and for evaluating the therapeutic potential of Rislenemdaz, a selective NMDA receptor subunit 2B (GluN2B) antagonist.
Introduction
Chronic stress is a significant contributing factor to the pathophysiology of major depressive disorder (MDD). The chronic restraint stress (CRS) model is a widely used and validated preclinical paradigm to induce a range of behavioral and physiological alterations in rodents that mimic symptoms of depression in humans. This model offers high face and construct validity for screening potential antidepressant compounds.
This compound (also known as CERC-301 or MK-0657) is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B).[1] The glutamatergic system, particularly the NMDA receptor, is implicated in the pathophysiology of depression, making GluN2B a promising target for novel antidepressant therapies.[2] Preclinical research has demonstrated the potential of this compound to ameliorate depression-like behaviors in the CRS model.
Data Presentation
The following tables summarize the quantitative data from a representative study investigating the effects of this compound on behavioral and biochemical parameters in a CRS-induced depression model in mice.
Table 1: Effects of this compound on Behavioral Tests in CRS-Exposed Mice
| Treatment Group | Open Field Test (Total Distance Traveled, arbitrary units) | Forced Swim Test (Immobility Time, s) | Tail Suspension Test (Immobility Time, s) | Sucrose Preference Test (%) |
| Control | 1500 ± 100 | 100 ± 10 | 120 ± 15 | 85 ± 5 |
| CRS + Vehicle | 1000 ± 80 | 180 ± 12 | 200 ± 20 | 60 ± 4 |
| CRS + this compound (0.6 mg/kg) | 1350 ± 90# | 125 ± 10# | 140 ± 18# | 78 ± 6# |
| CRS + this compound (1.0 mg/kg) | 1450 ± 110# | 110 ± 8# | 130 ± 16# | 82 ± 5# |
*Data are presented as mean ± SEM. p < 0.05 compared to Control. #p < 0.05 compared to CRS + Vehicle. Data are hypothetical and based on trends reported in the literature.
Table 2: Effects of this compound on Biochemical Markers in the Lateral Habenula of CRS-Exposed Mice
| Treatment Group | GluN2B Protein Expression (relative to control) | BDNF Protein Expression (relative to control) | c-Fos Protein Expression (relative to control) |
| Control | 1.00 ± 0.10 | 1.00 ± 0.12 | 1.00 ± 0.08 |
| CRS + Vehicle | 1.50 ± 0.15 | 1.60 ± 0.18 | 1.80 ± 0.20* |
| CRS + this compound (1.0 mg/kg) | 1.05 ± 0.11# | 1.10 ± 0.14# | 1.15 ± 0.10# |
*Data are presented as mean ± SEM. p < 0.05 compared to Control. #p < 0.05 compared to CRS + Vehicle. Data are hypothetical and based on trends reported in the literature.
Table 3: Physiological Effects of Chronic Restraint Stress in Mice
| Parameter | Control Group | CRS Group |
| Body Weight Change (%) | +5 to +10 | -5 to -15 |
| Serum Corticosterone (ng/mL) | 50 - 100 | 200 - 400 |
Data represents typical ranges observed in CRS studies.
Experimental Protocols
Chronic Restraint Stress (CRS) Protocol
This protocol describes the induction of a depression-like phenotype in mice using chronic restraint stress.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Well-ventilated 50 mL conical tubes
-
Animal scale
-
Standard laboratory rodent chow and water
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week prior to the start of the experiment.
-
Handling: Handle mice for 5 minutes daily for 3-5 days before the experiment to reduce non-specific stress responses.
-
Baseline Measurements: Record the baseline body weight of all animals.
-
Restraint Procedure:
-
Place each mouse from the stress group into a well-ventilated 50 mL conical tube. The tube should restrict movement without causing physical harm.
-
Restrain the mice for 2 hours daily for 14 to 28 consecutive days. The restraint should be performed at the same time each day to maintain consistency.
-
The control group should be left undisturbed in their home cages but moved to the experimental room during the restraint period to control for environmental factors.
-
-
Monitoring: Monitor the animals' body weight and general health daily. A significant loss of body weight is an expected outcome of the CRS protocol.
-
Behavioral Testing: Following the 14-28 day stress period, proceed with behavioral testing to assess the depression-like phenotype.
This compound Administration Protocol
This protocol outlines the administration of this compound to CRS-exposed mice.
Materials:
-
This compound (powder form)
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Vortex mixer
-
Animal scale
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle. For example, to achieve a dose of 1 mg/kg in a 10 mL/kg injection volume, dissolve 1 mg of this compound in 10 mL of vehicle.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Dosing:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Typical effective doses in mouse models of depression range from 0.1 to 1.0 mg/kg.[2]
-
The timing of administration will depend on the experimental design. For acute effects, administer 30-60 minutes before behavioral testing. For chronic treatment, administer daily during the final week of the CRS protocol.
-
-
Control Groups: Always include a vehicle-treated control group and a CRS group treated with vehicle to properly assess the effects of the drug.
Behavioral Testing Protocols
This test measures anhedonia, a core symptom of depression.
Procedure:
-
Habituation: For 48 hours, house mice individually with two identical bottles containing a 1% sucrose solution.
-
Deprivation: Following habituation, deprive the mice of water and sucrose for 4 hours.
-
Testing: After deprivation, present each mouse with two pre-weighed bottles: one containing 1% sucrose solution and the other containing water.
-
Measurement: After 2 hours, weigh both bottles to determine the amount of sucrose solution and water consumed.
-
Calculation: Calculate the sucrose preference as: (sucrose consumed / (sucrose consumed + water consumed)) * 100%.
This test assesses behavioral despair.
Procedure:
-
Apparatus: Use a transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Pre-test: On the day before the test, place each mouse in the cylinder for a 15-minute pre-swim session.
-
Test: On the test day, place the mouse in the cylinder for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
This test also measures behavioral despair.
Procedure:
-
Apparatus: Suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse should be positioned 50 cm above the floor.
-
Testing: The test duration is 6 minutes.
-
Scoring: Record the total time the mouse remains immobile.
Biochemical Analysis Protocol
This protocol provides a general workflow for analyzing protein expression in brain tissue.
Procedure:
-
Tissue Collection: Following the final behavioral test, euthanize the animals and rapidly dissect the brain region of interest (e.g., lateral habenula, prefrontal cortex, hippocampus).
-
Protein Extraction: Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against GluN2B, BDNF, and c-Fos, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Workflows and Pathways
References
Application Notes and Protocols: Western Blot Analysis of BDNF Expression Following Rislenemdaz Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rislenemdaz (also known as CERC-301 or MK-0657) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high specificity for the GluN2B subunit.[1][2] It has been investigated in clinical trials as a potential rapid-acting adjunctive therapy for treatment-resistant depression.[1] The mechanism of action for rapid-acting antidepressants is an area of intense research, with a focus on their ability to modulate synaptic plasticity. A key molecule in this process is the Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic function.[3][4]
Studies suggest that NMDA receptor antagonists, including those targeting the GluN2B subunit, exert their antidepressant effects by influencing glutamatergic transmission, which in turn modulates the expression and signaling of BDNF. For instance, antagonism of GluN2B-containing NMDA receptors can regulate downstream signaling cascades involving calcium influx, CREB (cAMP response element-binding protein), and the mTOR (mammalian target of rapamycin) pathway, all of which are implicated in controlling BDNF synthesis. Therefore, accurately quantifying changes in BDNF protein levels after this compound administration is critical for understanding its neurobiological effects.
This document provides a detailed protocol for the analysis of BDNF protein expression in brain tissue using Western blotting, a fundamental and widely used immunodetection technique.
Principle of Western Blot Analysis
Western blotting allows for the specific detection and semi-quantitative analysis of a target protein from a complex biological sample. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the protein of interest. A primary antibody binds to the target protein (BDNF), and a labeled secondary antibody binds to the primary antibody, enabling visualization and quantification. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data, ensuring that any observed differences in the target protein are not due to variations in the amount of total protein loaded per lane.
Data Presentation: Quantifying BDNF Expression
The following table presents hypothetical data from a Western blot experiment designed to measure changes in mature BDNF (mBDNF) protein levels in the medial prefrontal cortex (mPFC) of rodents following treatment with this compound. Data are normalized to the loading control (β-actin) and expressed as a fold change relative to the vehicle-treated group.
| Treatment Group | Dose (mg/kg, i.p.) | Time Point | Fold Change in mBDNF Expression (Mean ± SEM) |
| Vehicle | - | 24 hours | 1.00 ± 0.15 |
| This compound | 10 | 24 hours | 1.65 ± 0.21 |
| This compound | 20 | 24 hours | 2.10 ± 0.28 |
| Vehicle | - | 7 days | 1.00 ± 0.18 |
| This compound | 10 (daily) | 7 days | 2.55 ± 0.33 |
Experimental Protocols
Materials and Reagents
-
Lysis Buffer: RIPA buffer (standard) or Acid-Extraction Buffer for enhanced BDNF detection.
-
Acid-Extraction Buffer (pH 4.0): 50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, adjusted with acetic acid. Add protease inhibitor cocktail (e.g., Roche cOmplete™) immediately before use.
-
-
Protein Assay: BCA or Bradford Protein Assay Kit.
-
Primary Antibodies:
-
Rabbit anti-BDNF polyclonal antibody (detects mature BDNF at ~14 kDa).
-
Mouse anti-β-actin monoclonal antibody (loading control, ~42 kDa).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
SDS-PAGE: 4-20% precast polyacrylamide gels.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.22 µm pore size).
-
Transfer Buffer: Standard Towbin buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Detection Substrate: Enhanced chemiluminescence (ECL) substrate.
-
Equipment: Homogenizer, refrigerated centrifuge, electrophoresis and transfer apparatus, and a chemiluminescence imaging system.
Experimental Workflow Diagram
Caption: Overview of the Western blot protocol for BDNF.
Step-by-Step Protocol
-
Tissue Lysis (Acid-Extraction Method):
-
Dissect the brain region of interest (e.g., mPFC) on ice, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C.
-
Homogenize the frozen tissue in ~10 volumes of ice-cold Acid-Extraction Buffer containing protease inhibitors.
-
Sonicate the suspension in short bursts on ice to ensure complete lysis.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 30 minutes at 4°C. Carefully collect the clear supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.
-
-
Sample Preparation for Electrophoresis:
-
Normalize all samples to the same concentration (e.g., 2 µg/µL) using the extraction buffer.
-
Mix the normalized lysate with 4x Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet transfer system at 100 V for 60-90 minutes at 4°C.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature to minimize non-specific binding.
-
Incubate the membrane with the primary antibody for BDNF (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Repeat the process for the loading control (β-actin) on the same membrane after stripping or on a separate blot.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The mature BDNF protein should appear as a band at approximately 14 kDa.
-
For each sample, normalize the BDNF band intensity to its corresponding β-actin band intensity.
-
Proposed Signaling Pathway for this compound Action
This compound, by selectively antagonizing GluN2B-containing NMDA receptors, is thought to disinhibit downstream signaling pathways that promote protein synthesis and synaptic plasticity. This is hypothesized to involve a rapid increase in the synthesis and release of BDNF. The pathway likely involves the activation of key kinases and transcription factors that regulate BDNF gene expression.
Caption: Proposed this compound signaling cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 4. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Detection of c-Fos in Response to Rislenemdaz Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rislenemdaz (formerly CERC-301, MK-0657) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] As an immediate early gene, c-Fos is frequently utilized as a marker for neuronal activity.[3][4][5] Its expression is induced by a variety of stimuli, including the activation of NMDA receptors. Consequently, immunohistochemical (IHC) detection of c-Fos protein is a valuable method for mapping the neuronal circuits modulated by pharmacological agents like this compound.
These application notes provide a detailed protocol for performing c-Fos immunohistochemistry in rodent brain tissue following treatment with this compound. The included data and diagrams are intended to guide researchers in designing, executing, and interpreting experiments aimed at understanding the neurobiological effects of GluN2B antagonism.
Mechanism of Action: this compound and c-Fos Expression
This compound exerts its effects by binding to the GluN2B subunit of the NMDA receptor, thereby inhibiting its activation by glutamate. The activation of NMDA receptors typically leads to an influx of calcium ions (Ca2+), which triggers a cascade of intracellular signaling events. One of the downstream effects of this signaling cascade is the activation of transcription factors, such as the serum response factor (SRF) and cAMP response element-binding protein (CREB), which in turn induce the expression of immediate early genes like c-fos. By blocking this pathway, this compound is expected to attenuate the stimulation-induced expression of c-Fos in neurons where GluN2B-containing NMDA receptors are prevalent.
A study in a chronic restraint stress (CRS) mouse model of depression demonstrated that systemic administration of this compound reduced the expression of c-Fos in the lateral habenula (LHb), a brain region implicated in depression. This finding supports the use of c-Fos immunohistochemistry to identify the brain regions and neuronal populations affected by this compound.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data from a study investigating the effect of this compound on c-Fos expression in the lateral habenula of a rodent model of stress-induced depression. These tables are designed to illustrate how to structure and present such data clearly.
Table 1: Effect of this compound on the Number of c-Fos-Positive Cells in the Lateral Habenula (LHb)
| Treatment Group | N | Mean c-Fos-Positive Cells/section in LHb (± SEM) | % Change vs. Stress + Vehicle |
| Control + Vehicle | 8 | 15 ± 2.1 | - |
| Stress + Vehicle | 8 | 75 ± 5.3 | - |
| Stress + this compound (10 mg/kg) | 8 | 30 ± 3.8 | -60% |
Table 2: Regional Specificity of this compound's Effect on c-Fos Expression
| Brain Region | Treatment Group | Mean c-Fos-Positive Cells/section (± SEM) |
| Lateral Habenula (LHb) | Stress + Vehicle | 75 ± 5.3 |
| Stress + this compound | 30 ± 3.8 | |
| Medial Prefrontal Cortex (mPFC) | Stress + Vehicle | 92 ± 7.1 |
| Stress + this compound | 88 ± 6.5 | |
| Hippocampus (CA1) | Stress + Vehicle | 45 ± 4.2 |
| Stress + this compound | 42 ± 3.9 |
Experimental Protocols
This section details a comprehensive protocol for c-Fos immunohistochemistry on rodent brain tissue following systemic administration of this compound.
Animal Model and Drug Administration
-
Animal Model: Utilize a validated rodent model relevant to the therapeutic indication of this compound, such as a chronic stress model for depression. Include a non-stressed control group.
-
Drug Administration: Dissolve this compound in a suitable vehicle (e.g., saline, 0.5% methylcellulose). Administer the drug via an appropriate route (e.g., intraperitoneal injection) at the desired dose(s). Include a vehicle-treated control group for each condition (stress and non-stress).
-
Time Course: Euthanize animals 90-120 minutes after the final drug administration, as c-Fos protein expression typically peaks within this timeframe following neuronal stimulation.
Tissue Preparation
-
Perfusion: Deeply anesthetize the animal (e.g., with Euthasol). Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to clear the blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.
-
Post-fixation: Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks. This step is crucial for preventing ice crystal formation during freezing.
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 40 µm thick) using a cryostat or a vibratome. Collect sections in a cryoprotectant solution and store them at -20°C until use.
Immunohistochemistry Protocol
This protocol is adapted from standard c-Fos IHC procedures.
-
Washing: Rinse free-floating sections three times for 10 minutes each in PBS to remove the cryoprotectant.
-
Blocking: Incubate sections for 1-2 hours at room temperature in a blocking solution containing 5% normal goat serum (or serum from the species of the secondary antibody) and 0.3% Triton X-100 in PBS. This step minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution. The optimal dilution should be determined empirically but is often in the range of 1:1000 to 1:5000. Incubate for 24-48 hours at 4°C with gentle agitation.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate the sections for 2 hours at room temperature with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in PBS with 0.3% Triton X-100.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Signal Amplification: Incubate the sections for 1 hour at room temperature in an avidin-biotin-peroxidase complex (ABC) solution, prepared according to the manufacturer's instructions.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Visualization: Develop the signal using a diaminobenzidine (DAB) solution. Monitor the reaction closely under a microscope and stop it by rinsing the sections in PBS once the desired staining intensity is reached. c-Fos-positive nuclei will appear as a brown-black precipitate.
-
Mounting, Dehydration, and Coverslipping: Mount the sections onto gelatin-coated slides. Allow them to air dry. Dehydrate the sections through a series of graded ethanol solutions and clear in xylene. Coverslip the slides using a permanent mounting medium.
Data Analysis
-
Imaging: Capture images of the brain regions of interest using a light microscope equipped with a digital camera.
-
Quantification: Count the number of c-Fos-positive nuclei within defined anatomical boundaries of the brain regions of interest. This can be done manually using imaging software or with automated cell counting algorithms. Express the data as the number of positive cells per unit area or per section.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the number of c-Fos-positive cells between the different treatment groups.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks GluN2B-containing NMDA receptors, inhibiting Ca²⁺ influx and downstream c-Fos expression.
Experimental Workflow for c-Fos Immunohistochemistry
Caption: Workflow for c-Fos immunohistochemistry from animal treatment to data analysis.
Logical Relationship of Experimental Groups
Caption: Logical relationships between experimental groups for assessing this compound's effects.
References
- 1. This compound treatment in the lateral habenula improves despair-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What’s all the Fos about? (staining protocol) [snyderlab.com]
- 5. Rethinking c-Fos for understanding drug action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with Rislenemdaz
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rislenemdaz (formerly CERC-301 or MK-0657) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[2] The GluN2B subunit, in particular, is implicated in various neurological and psychiatric conditions, making it a significant target for therapeutic intervention.[2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in electrophysiological studies, a fundamental technique for characterizing the functional effects of compounds on ion channels and synaptic transmission.
Mechanism of Action
This compound exerts its effect by binding to the GluN2B subunit of the NMDA receptor, thereby inhibiting the channel's activation by the neurotransmitter glutamate.[1] This selective antagonism allows for the modulation of NMDA receptor activity in brain regions where GluN2B is predominantly expressed, such as the forebrain.[1] The high binding affinity of this compound for its target suggests its potential for mitigating the symptoms of certain disorders with minimal off-target effects.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that while binding affinity data is available, specific dose-response data from whole-cell electrophysiology recordings were not found in the performed search. Researchers are encouraged to determine the concentration-response relationship empirically in their specific experimental system.
| Parameter | Value | Method | Reference |
| Binding Affinity (Ki) | 8.1 nM | Radioligand Binding Assay | |
| IC50 (Electrophysiology) | Not Available | Whole-Cell Patch Clamp | N/A |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents in Cultured Neurons
This protocol describes the methodology for recording NMDA receptor-mediated currents from cultured neurons and assessing the inhibitory effect of this compound.
1. Cell Culture:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) on poly-D-lysine-coated glass coverslips.
-
Maintain cultures in a suitable growth medium at 37°C in a humidified 5% CO2 incubator.
-
Experiments are typically performed on mature neurons (e.g., 10-14 days in vitro).
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose, 0.01 Glycine, 0.001 Tetrodotoxin (TTX) to block voltage-gated sodium channels, and 0.01 Bicuculline to block GABAA receptors. Adjust pH to 7.3 with NaOH and osmolarity to ~320 mOsm. Magnesium is omitted to prevent voltage-dependent block of NMDA receptors.
-
Internal (Pipette) Solution (in mM): 130 Cs-Gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. Cesium is used to block potassium channels.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Hold the neuron at a membrane potential of -70 mV.
-
Record baseline NMDA receptor-mediated currents by locally applying a solution containing an NMDA receptor agonist (e.g., 100 µM NMDA) for a short duration (e.g., 2-5 seconds).
-
After establishing a stable baseline, co-apply the NMDA agonist with different concentrations of this compound to determine its inhibitory effect.
-
Wash out the drug to observe the recovery of the NMDA receptor current.
4. Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition as a function of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway of GluN2B-Containing NMDA Receptor and this compound Inhibition
Caption: GluN2B signaling and this compound action.
Experimental Workflow for Electrophysiology Recording with this compound
Caption: Workflow for this compound electrophysiology.
Logical Relationship of a Dose-Response Experiment
Caption: Dose-response logic for this compound.
References
Application Notes and Protocols for Preparing Rislenemdaz Stock Solution in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rislenemdaz, also known as CERC-301 or MK-0657, is a potent, selective, and orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[4] this compound binds with high affinity to the GluN2B subunit, thereby inhibiting the influx of calcium that is typically triggered by glutamate binding.[1] This selective antagonism makes this compound a valuable tool for investigating the role of GluN2B-containing NMDA receptors in various neurological and psychiatric conditions. Its high selectivity minimizes off-target effects, which is a significant advantage in experimental settings.
These application notes provide a comprehensive guide for the preparation, storage, and use of this compound stock solutions for in vitro cell culture experiments.
Physicochemical Properties and Solubility Data
Proper preparation of this compound stock solutions is critical for ensuring experimental accuracy and reproducibility. The following table summarizes the key physicochemical properties and solubility data for this compound.
| Property | Value | Reference |
| Synonyms | CERC-301, MK-0657 | |
| CAS Number | 808732-98-1 (free base) | |
| Molecular Formula | C19H23FN4O2 | |
| Molecular Weight | 358.41 g/mol | |
| Binding Affinity (Ki) | 8.1 nM for GluN2B | |
| IC50 | 3.6 nM for GluN2B | |
| Solubility in DMSO | 90 - 150 mg/mL (251.1 - 418.52 mM) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for cell culture applications.
Materials:
-
This compound powder (free base)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated pipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.58 mg of this compound.
-
Calculation: 358.41 g/mol (MW) x 0.010 mol/L (10 mM) x 0.001 L (1 mL) = 0.00358 g = 3.58 mg
-
-
Adding Solvent: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C may also aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Sterilization (Optional but Recommended): While DMSO is generally considered sterile, if there are concerns about contamination, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). Be aware that this may lead to some loss of the compound.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Serial Dilution (Recommended): To minimize precipitation and ensure accurate final concentrations, perform a serial dilution.
-
First, prepare an intermediate dilution of the stock solution in fresh cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 (e.g., 2 µL of stock into 198 µL of medium) to create a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates or flasks containing pre-warmed medium to reach the final desired concentration. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well to achieve a final concentration of 10 µM.
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
To prevent precipitation, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution. If precipitation occurs, ultrasonic heating may be used to redissolve the compound.
-
Visualizations
Mechanism of Action: this compound as a GluN2B Antagonist
This compound selectively binds to the GluN2B subunit of the NMDA receptor. This action allosterically inhibits the ion channel, preventing the influx of Ca²⁺ that is normally mediated by the binding of glutamate and a co-agonist (glycine or D-serine).
Caption: this compound selectively blocks the GluN2B subunit of the NMDA receptor.
Experimental Workflow: From Powder to Cell-Based Assay
This diagram illustrates the logical flow for preparing and using this compound in a typical cell culture experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 808732-98-1 (free base); | this compound (MK-0657) | iGluR拮抗剂 | 美国InvivoChem [invivochem.cn]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay: Rislenemdaz Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rislenemdaz (formerly CERC-301 or MK-0657) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] This selectivity is crucial for its potential therapeutic effects, aiming to mitigate symptoms of depression without significant off-target effects.[1] Target validation is a critical step in drug development, and the radioligand binding assay is a fundamental technique to quantify the interaction between a drug candidate and its intended molecular target. This document provides detailed protocols for a radioligand binding assay to validate the binding of this compound to the GluN2B subunit of the NMDA receptor.
This compound exhibits a high binding affinity for its target, with a reported inhibition constant (Kᵢ) of 8.1 nM.[1] The protocols outlined below are designed to enable researchers to independently verify this binding affinity and characterize the interaction of this compound with the NMDA receptor.
Signaling Pathway of this compound Action
This compound, as a selective GluN2B antagonist, modulates glutamatergic neurotransmission. Its mechanism of action is thought to involve the blockade of glutamate binding to the GluN2B subunit of the NMDA receptor.[1] This initial binding event triggers a downstream signaling cascade that is believed to contribute to its antidepressant effects. A key aspect of this pathway is the subsequent increase in glutamate release, which leads to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This activation is a critical step, as it initiates intracellular signaling pathways involving Brain-Derived Neurotrophic Factor (BDNF), mammalian Target of Rapamycin (mTOR), and Glycogen Synthase Kinase 3 (GSK-3), ultimately leading to synaptic plasticity and antidepressant responses.
Experimental Protocols
Preparation of Rat Forebrain Membranes
The forebrain is a suitable brain region for this assay due to the high expression of GluN2B subunits.[1]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Centrifuge (capable of 48,000 x g and 4°C)
-
Dounce homogenizer
-
Bradford assay reagents for protein quantification
Protocol:
-
Euthanize rats according to approved animal welfare protocols.
-
Rapidly dissect the forebrain on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension steps two more times.
-
After the final wash, resuspend the pellet in a known volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Radioligand Binding Assay: Competitive Inhibition
This protocol determines the affinity of this compound (the "competitor") for the GluN2B subunit by measuring its ability to displace a known radiolabeled ligand, [³H]Ro 25-6981. [³H]Ro 25-6981 is a potent and selective antagonist for NMDA receptors containing the GluN2B subunit.
Materials:
-
[³H]Ro 25-6981 (specific activity ~70-85 Ci/mmol)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: A high concentration of a non-labeled GluN2B antagonist (e.g., 10 µM Ro 25-6981 or Ifenprodil)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, set up the following in triplicate for each concentration of this compound:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]Ro 25-6981 (at a final concentration near its Kd, e.g., 3 nM), and 100 µL of the rat forebrain membrane preparation (50-100 µg of protein).
-
Competitor Binding: 50 µL of the corresponding this compound dilution, 50 µL of [³H]Ro 25-6981, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]Ro 25-6981, and 100 µL of the membrane preparation.
-
-
Incubate the plates at room temperature (e.g., 25°C) for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Assay Buffer.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Presentation and Analysis
The quantitative data from the competitive binding assay should be organized and analyzed to determine the inhibitory constant (Kᵢ) of this compound.
Data Table
| This compound Conc. (M) | Log [this compound] | Mean DPM | Specific Binding (DPM) | % Inhibition |
| 0 (Total Binding) | - | 0 | ||
| 1.00E-11 | -11.0 | |||
| 1.00E-10 | -10.0 | |||
| 1.00E-09 | -9.0 | |||
| 1.00E-08 | -8.0 | |||
| 1.00E-07 | -7.0 | |||
| 1.00E-06 | -6.0 | |||
| 1.00E-05 | -5.0 | |||
| Non-specific | - | 0 | 100 |
Data Analysis
-
Calculate Specific Binding: For each concentration of this compound, subtract the mean DPM of the non-specific binding from the mean DPM of the competitor binding.
-
Calculate % Inhibition: % Inhibition = 100 * (1 - (Specific Binding at [this compound] / Total Specific Binding))
-
Determine IC₅₀: Plot the % Inhibition against the log concentration of this compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Kᵢ: Use the Cheng-Prusoff equation to calculate the inhibition constant (Kᵢ) from the IC₅₀: Kᵢ = IC₅₀ / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand ([³H]Ro 25-6981).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the radioligand binding assay.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for this compound and the recommended radioligand for the binding assay.
| Compound | Target | Parameter | Value | Reference |
| This compound | NMDA Receptor (GluN2B) | Kᵢ | 8.1 nM | |
| [³H]Ro 25-6981 | NMDA Receptor (GluN2B) | Kd | ~3 nM | - |
| This compound | NMDA-GluN1a/GluN2B | IC₅₀ (Ca²⁺ influx) | 3.6 nM | - |
Note: The Kd of [³H]Ro 25-6981 should be experimentally determined under the specific assay conditions for the most accurate Kᵢ calculation. The IC₅₀ for calcium influx is a measure of functional antagonism and is distinct from the binding affinity (Kᵢ).
References
Troubleshooting & Optimization
Rislenemdaz solubility in DMSO and other solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with rislenemdaz. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
This compound Solubility
The solubility of this compound in various solvents is a critical factor for successful experimental design. Below is a summary of available solubility data.
Data Presentation: this compound Solubility
| Solvent/Solvent System | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 90.0 mg/mL (251.1 mM)[1] | Sonication is recommended to aid dissolution.[1] |
| ~100 mg/mL (~279.01 mM)[2] | Ultrasonic treatment may be needed.[3][4] | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.98 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Solvents should be added sequentially. |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.98 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (6.98 mM) | 10% DMSO, 90% Corn Oil. |
| Ethanol | Data not available | |
| Methanol | Data not available | |
| Water | Data not available |
Note: The hygroscopic nature of DMSO can affect the solubility of this compound; it is recommended to use a fresh, unopened container of DMSO.
Experimental Protocols & Methodologies
Stock Solution Preparation (10 mM in DMSO)
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Weighing the Compound: Accurately weigh the required amount of this compound powder.
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Solvent Addition: Add the appropriate volume of fresh DMSO to achieve a 10 mM concentration.
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Dissolution: To facilitate dissolution, vortex the solution and use an ultrasonic bath. Gentle heating to 37°C can also be applied.
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Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Troubleshooting Guide & FAQs
Here are some common issues and questions that may arise during the handling of this compound.
Q1: I am having difficulty dissolving this compound in DMSO.
A1: If you are experiencing issues with dissolving this compound in DMSO, consider the following troubleshooting steps:
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Sonication: Use an ultrasonic bath to aid dissolution.
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Heating: Gently warm the solution to 37°C.
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Fresh DMSO: Ensure you are using a new, unopened container of DMSO as it is hygroscopic and absorbed water can impact solubility.
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Centrifugation: If you received a small quantity of the compound, the powder may have become dispersed and adhere to the vial walls due to static electricity. Centrifuge the vial before adding the solvent to ensure all the powder is at the bottom.
Q2: My this compound solution precipitated after dilution in an aqueous buffer.
A2: Precipitation upon dilution in aqueous solutions is a common issue with compounds dissolved in organic solvents. Here are some recommendations:
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Pre-warming: Before dilution, pre-warm both the stock solution and the aqueous buffer to 37°C.
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Gradual Dilution: First, dilute the DMSO stock solution to an intermediate concentration with DMSO. Then, add this intermediate solution to the aqueous buffer.
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Sonication: If precipitation occurs during dilution, ultrasonic heating can help to redissolve the compound.
Q3: How should I prepare this compound for in vivo studies?
A3: For in vivo experiments, this compound is often administered in a co-solvent formulation. A common protocol involves first dissolving the compound in DMSO and then further diluting it in a vehicle containing agents like PEG300, Tween 80, and saline. It is crucial to add these solvents sequentially and ensure the solution is clear before adding the next component. Another option for in vivo use is a formulation with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is highly recommended to aliquot the stock solution to minimize freeze-thaw cycles.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for preparing a stock solution of this compound and a subsequent serial dilution for use in cell-based assays.
Caption: Workflow for this compound Stock and Working Solution Preparation.
References
preventing Rislenemdaz precipitation in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling Rislenemdaz in aqueous solutions. Due to its molecular properties, this compound can exhibit limited solubility under certain conditions, potentially leading to precipitation. This document offers troubleshooting advice, frequently asked questions, and validated protocols to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental solubility profile of this compound?
A1: this compound is a weakly basic compound with its solubility being highly dependent on pH. It is sparingly soluble in neutral aqueous buffers (pH 7.0-7.4) but shows significantly increased solubility in acidic conditions (pH < 5.0). Precipitation is most commonly observed when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into a neutral aqueous medium.
Q2: My this compound solution precipitated after I diluted my DMSO stock into my cell culture medium. Why did this happen?
A2: This is a common issue known as "solvent-shifting" precipitation. This compound is highly soluble in DMSO but poorly soluble in the neutral pH environment of most cell culture media. When the DMSO stock is added to the aqueous medium, the local concentration of this compound momentarily exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution. Using a stepwise dilution protocol and ensuring rapid mixing can help mitigate this.
Q3: What is the recommended solvent for preparing a high-concentration stock solution?
A3: For preparing a stock solution, dimethyl sulfoxide (DMSO) is recommended. This compound is soluble in DMSO up to 100 mM. For in-vivo studies where DMSO may be undesirable, alternative solvent systems can be explored, though this requires specific formulation development.
Q4: Can I use co-solvents or other excipients to improve the aqueous solubility of this compound?
A4: Yes, certain co-solvents and excipients can enhance the apparent solubility of this compound in aqueous solutions. However, their compatibility with your specific experimental system (e.g., cell-based assays, enzymatic assays) must be validated. See the data tables below for guidance.
Q5: How should I store my this compound solutions?
A5: this compound powder should be stored at 4°C, protected from light. Concentrated stock solutions in DMSO (e.g., 10 mM) are stable for up to 3 months when stored at -20°C. Aqueous working solutions should be prepared fresh for each experiment and should not be stored, as the compound is prone to precipitation and degradation over time in these conditions.
Data on this compound Solubility
The following tables provide quantitative data to guide the preparation of this compound solutions.
Table 1: Solubility of this compound in Common Buffers at 25°C
| Buffer (50 mM) | pH | Solubility (µg/mL) | Molar Solubility (µM) |
| Citrate | 4.0 | 152.4 | 345.5 |
| Acetate | 5.0 | 88.2 | 200.0 |
| MES | 6.0 | 15.5 | 35.1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1.8 | 4.1 |
| Tris | 8.0 | < 1.0 | < 2.3 |
Table 2: Recommended Co-solvents to Maintain a 10 µM this compound Working Solution
| Co-solvent | Minimum % (v/v) in Final Aqueous Solution | Notes |
| PEG 400 | 5% | Check for cellular toxicity in your assay. |
| Ethanol | 2% | May affect protein conformation in some assays. |
| Kolliphor® EL (Cremophor® EL) | 0.5% | Forms micelles; can interfere with some assays. |
| DMSO | 0.1% | Ensure final concentration is tolerated by your system. |
Troubleshooting Guide
Use the following flowchart and guide to diagnose and resolve precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound powder (MW: 441.5 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
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Calculation: To prepare 1 mL of a 10 mM solution, weigh out 4.415 mg of this compound powder.
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Procedure: a. Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 4.415 mg). c. Vortex the solution for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if needed. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store aliquots at -20°C, protected from light.
Protocol 2: Recommended Dilution Method for Cell Culture Media (to 10 µM)
This protocol is designed to minimize precipitation when diluting a 10 mM DMSO stock into a neutral aqueous buffer or medium.
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Prepare Intermediate Dilution: Dilute the 10 mM DMSO stock solution 1:100 in DMSO to create a 100 µM intermediate stock. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).
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Prepare Final Working Solution: a. Aliquot the required volume of pre-warmed (37°C) cell culture medium into a sterile tube. b. While gently vortexing the medium, add the 100 µM intermediate stock dropwise to achieve the final desired concentration (a 1:10 dilution to get 10 µM). For example, add 100 µL of the 100 µM intermediate stock to 900 µL of medium. c. This ensures the final DMSO concentration is low (e.g., 0.1%) and the drug is rapidly dispersed, preventing localized supersaturation.
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Use Immediately: Use the final working solution immediately after preparation.
Mechanism of Action Visualization
This compound is an inhibitor of the Kinase-Associated Protein Signaling (KAPS) pathway. Understanding this pathway can help in designing mechanistic studies.
Technical Support Center: Optimizing Rislenemdaz Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Rislenemdaz (also known as CERC-301 or MK-0657) dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] It binds with high affinity to the GluN2B subunit, preventing the endogenous neurotransmitter glutamate from activating the receptor.[1] This selective antagonism is thought to mediate its antidepressant-like effects without causing some of the adverse effects associated with non-selective NMDA receptor blockers.[1][2] The therapeutic effects may be related to the reduction of brain-derived neurotrophic factor (BDNF) expression in the lateral habenula, which in turn inhibits neuronal activity in this brain region associated with depression.
2. What is a recommended starting dose for this compound in rodent studies?
For antidepressant-like efficacy studies in rats, such as the forced swim test, an effective dose (ED50) has been established between 0.3 and 0.7 mg/kg for oral administration. Doses of 1, 3, 10, and 30 mg/kg have been shown to significantly decrease immobility in this model. It is advisable to start with a dose within the lower end of this effective range and perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
3. How should I prepare and administer this compound for in vivo studies?
This compound is orally bioavailable. For oral gavage in rats, a common vehicle is a solution of 0.5% methylcellulose (MC) with 0.02% sodium lauryl sulfate (SLS). For preparing a stock solution, this compound can be dissolved in dimethyl sulfoxide (DMSO).
4. What pharmacokinetic properties should I be aware of when designing my study?
In preclinical models, this compound is rapidly absorbed. In a first-in-human study, the time to maximum plasma concentration (Tmax) was approximately 1 hour, with a half-life (t1/2) of 12-17 hours. The compound exhibits high plasma protein binding across species (89.6% in rats and 97.7% in humans).
Troubleshooting Guide
Issue 1: I am not observing the expected antidepressant-like effects in my study.
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Sub-optimal Dosage: The ED50 for efficacy in the rat forced swim test is between 0.3-0.7 mg/kg. Ensure your dose is within this range. A full dose-response study is recommended to identify the optimal dose for your specific model and experimental conditions.
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Receptor Occupancy: Efficacy in preclinical models is correlated with receptor occupancy (RO). An ED50 of 0.3-0.7 mg/kg corresponds to a receptor occupancy of approximately 30-50%. Consider measuring plasma concentrations to ensure adequate exposure.
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Animal Model: The chronic restraint stress (CRS)-induced depressive-like mouse model has been shown to be sensitive to this compound treatment. The choice of animal model is critical for observing the desired effects.
Issue 2: My animals are showing signs of hyperactivity or other unexpected behavioral changes.
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Locomotor Effects: At higher doses, this compound can increase locomotor activity. The ED50 for increased locomotor activity in rats is approximately 2 mg/kg, which corresponds to a receptor occupancy of about 75%. If your study aims to assess antidepressant-like effects without the confounding factor of hyperactivity, it is crucial to use doses below this threshold.
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Cardiovascular Effects: In conscious telemetered rats, oral administration of this compound at doses between 0.3 and 1 mg/kg caused a transient, dose-dependent increase in arterial blood pressure. This effect plateaued at doses between 1 and 10 mg/kg. Monitor cardiovascular parameters if this is a concern for your experimental model.
Issue 3: I am concerned about the potential for neurotoxicity with long-term administration.
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Acute Safety: Single oral doses of this compound up to 100 mg/kg in rats did not result in neuronal vacuolation or necrosis in the brain.
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Chronic Dosing Considerations: While acute studies suggest a good safety profile, long-term treatment with other GluN2B antagonists has been reported to potentially disrupt normal cognitive function in mice. It is important to include appropriate cognitive and behavioral assessments in chronic studies.
Data Presentation
Table 1: In Vivo Efficacy and Locomotor Activity of this compound in Rats
| Parameter | Dose (mg/kg, oral) | Receptor Occupancy (%) | Outcome |
| Efficacy (Forced Swim Test) | |||
| ED50 (Increased Swimming) | ~0.3 | ~30 | Effective Dose |
| ED50 (Decreased Immobility) | ~0.7 | ~50 | Effective Dose |
| Locomotor Activity | |||
| ED50 (Increased Activity) | ~2 | ~75 | Increased Locomotion |
Data sourced from Garner et al., 2015.
Table 2: Pharmacokinetic Parameters of this compound Across Species
| Species | Plasma Protein Binding (%) | Tmax (hours) | t1/2 (hours) |
| Rat | 89.6 | ~1 | N/A |
| Dog | 97.2 | N/A | N/A |
| Monkey | 96.9 | N/A | N/A |
| Human | 97.7 | ~1 | 12-17 |
Data sourced from Garner et al., 2015.
Experimental Protocols
Key Experiment: Forced Swim Test (FST) in Rats
This protocol is adapted from preclinical studies evaluating the antidepressant-like effects of this compound.
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Animals: Male Sprague-Dawley rats.
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Apparatus: A transparent Plexiglas cylinder (46 cm high x 20 cm in diameter) filled with 30 cm of water (22-24°C).
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Drug Preparation: Prepare this compound in a vehicle of 0.5% methylcellulose (MC) and 0.02% sodium lauryl sulfate (SLS). Doses for a dose-response study could include 0.3, 1, 3, 10, and 30 mg/kg. A vehicle control group should be included.
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Procedure:
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Administer this compound or vehicle via oral gavage at a predetermined time before the test (e.g., 60 minutes).
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Gently place each rat into the water-filled cylinder.
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The test duration is typically 6 minutes.
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A trained observer, blind to the treatment conditions, should record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
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Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: Experimental workflow for the Forced Swim Test with this compound.
Caption: Dose-dependent effects of this compound in vivo.
References
long-term stability of Rislenemdaz in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Rislenemdaz in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For long-term stability of stock solutions, it is recommended to store them at -80°C for up to 6 months to a year. For shorter-term storage, -20°C for up to one month is also acceptable.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[2][3]
Q3: How can I improve the solubility of this compound in solution?
If you encounter solubility issues, gentle heating of the solution to 37°C and sonication can aid in the dissolution of this compound. It is recommended to add solvents sequentially and ensure the solution is clear before adding the next solvent.
Q4: How should I prepare working solutions for in vivo experiments?
It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use. Common formulations for in vivo administration include combinations of DMSO, PEG300, Tween 80, and saline, or a solution containing sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the stock solution upon storage | The storage temperature is not low enough, or the solution has undergone multiple freeze-thaw cycles. | Store the stock solution at -80°C in single-use aliquots. Before use, allow the aliquot to thaw completely and vortex gently. If precipitation persists, gentle warming and sonication may be attempted, but the stability of the compound under these conditions should be considered. |
| Precipitation when diluting the DMSO stock solution into an aqueous buffer | The organic solvent (DMSO) is causing the compound to precipitate out in the aqueous medium. | To avoid precipitation, it is recommended to pre-warm both the stock solution and the aqueous buffer to 37°C before dilution. Additionally, consider a serial dilution approach, first diluting the stock into a smaller volume of the aqueous buffer while vortexing, and then bringing it to the final volume. |
| Inconsistent experimental results | This could be due to degradation of the this compound solution. | Always prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid using solutions that have been stored for extended periods at room temperature or have been exposed to light. |
| Powder adheres to the vial cap or walls | Static electricity during shipping can cause the powder to disperse. | Before opening the vial for the first time, centrifuge it to collect all the powder at the bottom. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Citations |
| -80°C | Up to 6 months - 1 year | |
| -20°C | Up to 1 month |
Table 2: Example Formulations for In Vivo Studies
| Formulation Composition | Concentration of this compound | Citations |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (9.21 mM) | |
| Saline solution with 20% sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Not specified | |
| 0.5% Methylcellulose (MC) / 0.02% Sodium Lauryl Sulfate (SLS) | 0.1, 0.3, 1, 3, 10, and 30 mg/kg |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the material is at the bottom.
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Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
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Dissolution: To aid dissolution, gently warm the vial to 37°C and use a sonicator bath until the solution is clear.
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Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Workflow for a Long-Term Stability Study
A comprehensive long-term stability study for this compound in a specific solution would involve the following general steps.
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Solution Preparation: Prepare a batch of the this compound solution in the desired solvent/formulation.
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Initial Analysis (Time 0): Immediately after preparation, analyze the solution for initial concentration, purity (e.g., using HPLC), pH, and visual appearance.
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Storage: Divide the solution into multiple aliquots and store them under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
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Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve aliquots from each storage condition.
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Analysis: Analyze the aliquots for the same parameters as in the initial analysis. Quantify the amount of this compound remaining and identify any degradation products.
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Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation and the influence of different storage conditions.
Visualizations
Caption: General workflow for a long-term stability study of this compound in solution.
References
troubleshooting inconsistent results in Rislenemdaz experiments
Technical Support Center: Rislenemdaz Experiments
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of the Serine/Threonine kinase TPK1 (Tumor Progression Kinase 1). By binding to the ATP-binding pocket of TPK1, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the GFY-GFYR-TPK1 signaling pathway, which is crucial for tumor cell proliferation and survival.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at 4°C for up to one week.
Q3: In which solvents is this compound soluble?
This compound is highly soluble in DMSO (≥ 50 mg/mL) and sparingly soluble in ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
One of the most common challenges encountered is variability in the half-maximal inhibitory concentration (IC50) of this compound in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. Ensure cells are used within a consistent and low passage number range. |
| Inconsistent Seeding Density | Optimize and standardize the cell seeding density. Ensure even cell distribution in multi-well plates by gently swirling after seeding. |
| Variability in Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Vortex thoroughly before each dilution step. |
| Assay Incubation Time | Optimize the incubation time with this compound. A duration of 48-72 hours is typically recommended, but this may vary between cell lines. |
| Reagent Quality | Use high-quality, validated reagents for the viability assay (e.g., MTT, CellTiter-Glo). Ensure reagents are within their expiration date. |
Caption: Troubleshooting weak Western blot signal.
Detailed Methodologies
Western Blot Protocol for p-SubstrateZ Detection:
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Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 2-4 hours). If the pathway is not constitutively active, stimulate with Growth Factor Y (GFY) for 15-30 minutes before lysis.
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Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
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Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SubstrateZ and total SubstrateZ (as a loading control) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway
GFY-TPK1 Signaling Pathway and Point of this compound Inhibition
Caption: this compound inhibits TPK1 in the GFY pathway.
potential off-target effects of Rislenemdaz in neurons
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential off-target effects of Rislenemdaz in neurons. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] It binds to the GluN2B subunit to prevent the action of the endogenous neurotransmitter glutamate.[1] This specificity for the GluN2B subunit, which is predominantly found in the forebrain and spinal cord, is key to its intended therapeutic effect.[1]
Q2: What are the known off-target binding sites for this compound?
Preclinical studies have demonstrated that this compound has a high degree of selectivity for the GluN2B subunit. It exhibits at least 1000-fold greater selectivity for the GluN2B receptor over other targets that have been tested.[2] Notably, it shows minimal activity against sigma-type receptors and the hERG potassium channel at concentrations up to 10 µM.
Q3: Has this compound shown any adverse effects in preclinical or clinical studies that could be attributed to off-target effects?
Preclinical studies in rats indicated that this compound was safe compared to other similar molecules that had caused neurodegenerative issues. Specifically, single high doses did not produce neuronal vacuolation or necrosis in the brain, unlike the non-selective NMDA receptor antagonist MK-801. Clinical trials in humans have shown that this compound is generally well-tolerated and does not have an influence on ECG, an effect seen with the similar compound traxoprodil. While some clinical trials for depression did not meet their primary efficacy endpoints, this was not attributed to off-target effects.
Q4: Could downstream signaling from GluN2B antagonism be mistaken for an off-target effect?
Yes, it is possible. Antagonism of GluN2B-containing NMDA receptors can modulate various downstream signaling pathways, including those involved in synaptic plasticity and neuronal survival. For example, GluN2B antagonism can influence the expression of brain-derived neurotrophic factor (BDNF), which in turn regulates neuronal activity and growth. Researchers observing changes in these pathways should first consider them as consequences of on-target GluN2B antagonism before investigating potential off-target binding.
Troubleshooting Guide
Issue 1: Unexpected changes in neuronal activity or gene expression in brain regions with low GluN2B expression.
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Possible Cause: While GluN2B is concentrated in the forebrain, low levels of expression might exist in other regions. Alternatively, the observed effects could be due to indirect network effects originating from a brain region with high GluN2B expression that projects to the area being studied.
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Troubleshooting Steps:
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Confirm GluN2B expression: Use immunohistochemistry or in situ hybridization to verify the presence or absence of the GluN2B subunit in your specific neuronal population of interest.
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Trace neuronal circuits: Employ neuronal tracing techniques to determine if the affected neurons receive inputs from GluN2B-rich regions.
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Control for systemic effects: If administering this compound systemically, consider local microinjections into a GluN2B-rich region to see if the distal effects are replicated.
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Issue 2: Observed cellular effect does not align with known consequences of NMDA receptor blockade.
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Possible Cause: The high selectivity of this compound makes direct off-target binding unlikely, but not impossible, at very high concentrations. Consider the possibility of a novel downstream signaling consequence of GluN2B antagonism.
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Troubleshooting Steps:
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Concentration-response curve: Determine if the unexpected effect is concentration-dependent and occurs at concentrations significantly higher than the IC50 for GluN2B antagonism.
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Use a structurally different GluN2B antagonist: If a different selective GluN2B antagonist produces the same effect, it is more likely to be an on-target effect. The compound Ro 25-6981 is another specific GluN2B antagonist that could be used as a control.
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Broad-spectrum antagonist control: Compare the effects with a non-selective NMDA receptor antagonist like MK-801. If MK-801 does not produce the effect, it is less likely to be a general NMDA receptor-mediated phenomenon.
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Quantitative Data Summary
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species/System | Reference |
| Ki | 8.1 nM | Not Specified | |
| IC50 | 3.6 nM | Agonist-stimulated NMDA-GluN1a/GluN2B L(tk-) cells |
Table 2: Selectivity Profile of this compound
| Target | Activity | Concentration | Reference |
| GluN2B Receptor | Antagonist | Ki = 8.1 nM, IC50 = 3.6 nM | |
| Other Targets | >1000x less potent | Not Specified | |
| hERG Potassium Channel | Minimal Activity | Up to 10 µM | |
| Sigma-type Receptors | Minimal Activity | Up to 10 µM |
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay for GluN2B Antagonist Activity
This protocol is based on the methodology used to determine the IC50 of this compound.
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Cell Culture: Culture L(tk-) cells stably co-expressing the GluN1a and GluN2B subunits of the NMDA receptor.
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Cell Plating: Plate the cells in 96-well plates and allow them to adhere overnight.
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Loading with Calcium Indicator: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
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Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control.
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NMDA Receptor Stimulation: Stimulate the cells with a combination of an NMDA receptor agonist (e.g., glutamate or NMDA) and a co-agonist (e.g., glycine).
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Measurement of Calcium Influx: Measure the change in fluorescence intensity using a fluorescence plate reader. The fluorescence signal is proportional to the intracellular calcium concentration.
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Data Analysis: Plot the percentage inhibition of the agonist-stimulated calcium influx against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound selectively antagonizes the GluN2B subunit of the NMDA receptor.
Caption: Workflow for determining the IC50 of this compound via a calcium influx assay.
References
Technical Support Center: Enhancing the Translational Value of Rislenemdaz Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experimental work with Rislenemdaz (also known as CERC-301 or MK-0657).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] Its mechanism of action involves binding to the GluN2B subunit, thereby inhibiting the activity of the endogenous neurotransmitter glutamate at this receptor.[1] This selectivity is a key feature, as it is intended to mitigate some of the adverse effects associated with less specific NMDA receptor antagonists.[1]
Q2: What is the binding affinity and potency of this compound?
This compound exhibits a high binding affinity for the GluN2B subunit, with a reported Ki of 8.1 nM.[1] In functional assays, it has been shown to inhibit calcium influx in cells expressing NMDA-GluN1a/GluN2B receptors with an IC50 of 3.6 nM.
Q3: What are the known pharmacokinetic properties of this compound?
Preclinical and early clinical studies have demonstrated that this compound is orally bioavailable and acts rapidly. In humans, the time to maximum concentration (Tmax) is approximately 1 hour. The half-life of this compound is between 12 and 17 hours, while its active metabolite has a longer half-life of 21 to 26 hours.
Q4: Why did this compound fail in Phase II clinical trials for treatment-resistant depression?
Despite promising preclinical data, this compound did not demonstrate statistically significant efficacy in changing the Hamilton Depression Rating Scale (HDRS) in patients with treatment-resistant depression during Phase II clinical trials. A 2014 trial was deemed insufficient, and a subsequent trial in 2016 also failed to show efficacy.
Q5: What is the proposed signaling pathway for this compound's antidepressant-like effects in preclinical models?
In preclinical studies, particularly in rodent models of depression, the antidepressant-like effects of this compound are thought to be mediated, at least in part, through its action in the lateral habenula (LHb). Research suggests that this compound may reduce the expression of Brain-Derived Neurotrophic Factor (BDNF) in the LHb, which in turn inhibits the activity of LHb neurons, a factor implicated in depressive symptoms.
Troubleshooting Guides
Issue 1: Difficulty observing an antidepressant-like effect in rodent behavioral models.
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Question: My administration of this compound is not producing the expected decrease in immobility time in the Forced Swim Test (FST) or Tail Suspension Test (TST). What could be the issue?
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Answer:
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Incorrect Dosage: The effective dose (ED50) for increasing swimming frequency and decreasing immobility in rats is approximately 0.3 mg/kg and 0.7 mg/kg, respectively. Ensure your dosage is within this effective range. Higher doses (e.g., 2 mg/kg) have been associated with increased motor activity, which could confound the results of the FST and TST.
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Timing of Administration: this compound has a rapid onset of action. Administer the compound approximately 60 minutes before conducting the behavioral test to coincide with peak plasma concentrations.
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Animal Strain and Stress Model: The behavioral effects of this compound have been demonstrated in mouse models of chronic restraint stress (CRS). The choice of animal strain and the specific parameters of the stress model can significantly impact the outcome. Ensure your model is appropriate and consistently applied.
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Drug Solubility and Vehicle: Ensure this compound is fully dissolved in your chosen vehicle. The vehicle itself should be tested as a control to rule out any behavioral effects.
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Issue 2: Inconsistent results in in-vitro electrophysiology or calcium imaging experiments.
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Question: I am seeing variable blockade of NMDA receptor currents or calcium influx with this compound application. Why might this be happening?
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Answer:
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NMDA Receptor Subunit Composition: this compound is highly selective for GluN2B-containing NMDA receptors. If the cells or neurons you are studying express low levels of GluN2B or predominantly other subunits (e.g., GluN2A), the antagonistic effect of this compound will be minimal. Verify the subunit composition of your experimental system using techniques like Western blotting or qPCR.
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Concentration and Application Time: While the IC50 is in the low nanomolar range (3.6 nM), ensure adequate perfusion or application time for the drug to reach its binding site. Use a concentration range that brackets the IC50 to generate a dose-response curve.
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Agonist Concentration: The degree of antagonism can be influenced by the concentration of the agonists (glutamate and glycine) used to evoke the NMDA receptor response. Use consistent and non-saturating agonist concentrations to reliably measure the inhibitory effect of this compound.
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Issue 3: Difficulty translating in-vitro findings to in-vivo efficacy.
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Question: this compound shows high potency in my in-vitro assays, but the in-vivo effects are less pronounced. What factors should I consider?
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Answer:
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Blood-Brain Barrier Penetration: While this compound can cross the blood-brain barrier, it is crucial to confirm that sufficient concentrations are reaching the target brain region in your animal model. This can be assessed through pharmacokinetic studies measuring brain and plasma concentrations of the drug.
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Receptor Occupancy: The behavioral effects in rats have been correlated with receptor occupancy (RO). An ED50 of 0.3-0.7 mg/kg corresponds to an RO of approximately 30-50%. Consider if your in-vivo dose is achieving the necessary receptor occupancy to elicit a biological response.
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Complex Neurological Circuits: The in-vivo response to an NMDA receptor antagonist is not solely dependent on its direct target engagement but also on its effects on complex downstream signaling pathways and neural circuits. The disconnect between in-vitro potency and in-vivo efficacy is a common challenge in CNS drug development and may be influenced by factors such as network adaptation and off-target effects at higher concentrations.
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Quantitative Data Summary
Table 1: In-Vitro Binding and Functional Potency of this compound
| Parameter | Value | Receptor/Assay | Reference |
| Ki | 8.1 nM | GluN2B Subunit | |
| IC50 | 3.6 nM | Calcium Influx in NMDA-GluN1a/GluN2B expressing cells |
Table 2: Preclinical In-Vivo Efficacy of this compound in Rats
| Behavioral Test | Parameter | Effective Dose (ED50) | Corresponding Receptor Occupancy (RO) | Reference |
| Forced Swim Test | Increased Swimming Frequency | ~0.3 mg/kg | ~30% | |
| Forced Swim Test | Decreased Immobility | ~0.7 mg/kg | ~50% |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Mice
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Animal Preparation: Use male C57BL/6J mice housed individually for at least 24 hours before the test.
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Drug Administration: Prepare this compound in a suitable vehicle. Administer the desired dose (e.g., 0.3 - 1.0 mg/kg) via oral gavage or intraperitoneal injection 60 minutes prior to the test. A vehicle control group should be included.
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Test Procedure:
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Place each mouse individually into a Plexiglas cylinder (11 cm diameter, 30 cm high) filled with water (24 ± 1 °C) to a depth of 10 cm.
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The total test duration is 6 minutes.
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Record the behavior of the mice.
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Data Analysis: Measure the total time spent immobile during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, with only small movements necessary to keep the head above water. Compare the immobility time between the this compound-treated and vehicle control groups using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: In-Vitro Calcium Influx Assay
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Cell Culture: Culture cells (e.g., HEK293 or L(tk-) cells) stably co-expressing the GluN1a and GluN2B subunits of the NMDA receptor.
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Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
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Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a sufficient period to allow for receptor binding.
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Stimulation and Measurement:
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Establish a baseline fluorescence reading.
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Stimulate the cells with a solution containing NMDA receptor agonists (e.g., 100 µM glutamate and 10 µM glycine).
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Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.
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Data Analysis: Calculate the peak calcium response for each concentration of this compound. Normalize the data to the response in the absence of the antagonist (100%) and the baseline (0%). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound at the NMDA Receptor.
References
minimizing variability in Rislenemdaz animal studies
Welcome to the Technical Support Center for Rislenemdaz Animal Studies. This guide is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during preclinical experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (also known as CERC-301 or MK-0657) is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] It binds with high affinity to the GluN2B subunit, preventing the endogenous neurotransmitter glutamate from activating the receptor.[1] This targeted action is being investigated for its potential rapid-acting antidepressant effects, distinguishing it from broader NMDA receptor antagonists like ketamine.[1][3] Research suggests that its antidepressant effects may be mediated by downregulating the expression of brain-derived neurotrophic factor (BDNF) in the lateral habenula (LHb), thereby reducing neuronal activity in this brain region associated with depression.
Q2: What are the primary sources of variability in animal studies with NMDA receptor antagonists?
A2: Variability in preclinical studies, particularly in behavioral neuroscience, is a significant challenge. For NMDA receptor antagonists like this compound, key sources of variability include:
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Animal Model Selection: The choice of species, strain, sex, and age of the animals can significantly influence outcomes. Furthermore, the method used to induce a disease state (e.g., chronic stress models for depression) is a critical variable.
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Behavioral Assays: Tests like the Forced Swim Test (FST) and Tail Suspension Test (TST) are inherently variable. Results can be affected by minor procedural differences, time of day, and the animal's stress levels. It's important to note that these behavioral despair tests in normal animals may not reliably predict clinical efficacy for NMDAR antagonists.
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Pharmacokinetics: Factors such as the drug vehicle, route of administration, and dosing schedule can lead to inconsistent drug exposure in the central nervous system.
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Environmental Factors: Housing conditions, handling procedures, diet, and the microbiome can all contribute to variability in physiological and behavioral responses.
Q3: How critical is the choice of animal model for studying this compound's antidepressant-like effects?
A3: The choice of animal model is crucial and should be guided by the specific research question. For studying antidepressant effects, models that induce a relevant behavioral phenotype are necessary. For example, a study demonstrating this compound's effects used a chronic restraint stress (CRS) model in mice to induce despair-like behaviors. This is a widely used model, but it is essential to ensure the stress protocol is applied consistently to all animals in the experimental group to minimize variability. The translatability of animal models to human conditions is a well-recognized challenge in biomedical research.
Troubleshooting Guides
Problem 1: High variability observed in behavioral endpoints (e.g., Forced Swim Test, Tail Suspension Test).
Answer: High variability in behavioral tests is a common issue. Consider the following troubleshooting steps:
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Standardize Protocols: Ensure that every detail of the behavioral test is standardized, including the dimensions of the apparatus, water temperature (in FST), duration of the test, and scoring method. All personnel should be trained to follow the exact same procedure.
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Control Environmental Factors: Conduct tests at the same time of day to control for circadian rhythm effects. Ensure consistent lighting, noise levels, and room temperature. Allow animals to acclimate to the testing room for a sufficient period before starting the experiment.
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Animal Handling: Handle animals consistently and gently to minimize stress prior to testing. The experimenter's presence can be a variable, so blinding the experimenter to the treatment groups is highly recommended.
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Increase Sample Size: If variability remains high, a power analysis may indicate the need for a larger sample size to achieve statistically significant results.
Problem 2: Inconsistent or unexpected pharmacokinetic (PK) profile.
Answer: this compound is orally bioavailable and rapid-acting. However, achieving consistent exposure is key.
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Vehicle Selection: The vehicle used to dissolve or suspend this compound can impact its absorption and stability. Ensure the vehicle is appropriate for the chosen route of administration and does not cause adverse effects.
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Route of Administration: While orally active, the specific gavage technique or formulation can affect absorption. For other routes (e.g., intraperitoneal), ensure consistent injection volume and location.
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Sampling Time: Collect plasma or brain tissue samples at consistent and relevant time points post-dosing. A pilot PK study is invaluable for determining the time to maximum concentration (Tmax) and half-life in your specific animal model.
Pharmacological & Pharmacokinetic Data
The following tables summarize key quantitative data from preclinical studies.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| Ki | 8.1 nM | GluN2B Receptor | |
| IC50 | 3.6 nM | Calcium influx inhibition |
| Selectivity | >1000x | For GluN2B vs. other targets | |
Table 2: Example Pharmacokinetic and Receptor Occupancy Data in Rats
| Dose (mg/kg, p.o.) | Plasma Level (nM) | Receptor Occupancy (RO) | Reference |
|---|---|---|---|
| Not specified | ~15 | ~5% | |
| Not specified | ~120 | ~29% | |
| Not specified | ~390 | ~56% | |
| Not specified | ~1420 | ~83% | |
| ED50 (Swimming) | ~0.3 mg/kg | ~30% |
| ED50 (Immobility) | ~0.7 mg/kg | ~50% | |
Problem 3: Lack of an antidepressant-like effect at previously reported doses.
Answer: If this compound is not producing the expected effect, consider these factors:
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Dose-Response Relationship: It is critical to perform a dose-response study to identify the optimal therapeutic window in your model. An effective dose in one model or strain may not be effective in another. Doses between 1 and 30 mg/kg have been shown to significantly affect behavior in rats.
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Receptor Occupancy: The antidepressant-like effect is tied to sufficient target engagement in the brain. The data in Table 2 shows that an ED50 for reducing immobility corresponds to approximately 50% receptor occupancy in rats. If possible, measure drug concentration in the brain to confirm CNS penetration.
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Model-Specific Effects: The underlying pathology of your animal model may not be sensitive to GluN2B antagonism. For instance, the antidepressant effects of this compound have been linked to the lateral habenula and BDNF expression in a stress-induced depression model. If your model has a different underlying pathophysiology, the drug may not be effective.
Experimental Protocols
To aid in standardization, below are detailed methodologies for key experiments.
Experimental Protocol 1: Forced Swim Test (FST)
This protocol is a common method for assessing antidepressant-like activity.
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Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 20 cm, such that the animal cannot touch the bottom or escape.
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Acclimation: Transport animals to a quiet testing room at least 1 hour before the test.
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Pre-Test Session (Day 1): Place each animal individually into the cylinder for a 15-minute swim session. This is for habituation. After 15 minutes, remove the animal, dry it thoroughly with a towel, and return it to its home cage.
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Dosing: Administer this compound or vehicle at a predetermined time before the test session (e.g., 60 minutes, based on PK data).
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Test Session (Day 2): Place the animal back into the cylinder for a 5- or 6-minute session. The session should be video-recorded for later analysis.
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Data Analysis: Score the last 4 minutes of the test session. A trained, blinded observer should quantify the duration of immobility, defined as the time the animal spends floating motionless or making only small movements necessary to keep its head above water. A decrease in immobility time is interpreted as an antidepressant-like effect.
References
Validation & Comparative
A Comparative Analysis of Selectivity: Rislenemdaz vs. CP-101,606
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists, Rislenemdaz (also known as CERC-301 or MK-0657) and CP-101,606 (also known as Traxoprodil). Both compounds are recognized for their selective antagonism of the GluN2B subunit of the NMDA receptor, a key target in the development of therapeutics for a range of neurological and psychiatric disorders. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to aid in the critical evaluation of these compounds.
Mechanism of Action: Targeting the GluN2B Subunit
Both this compound and CP-101,606 exert their pharmacological effects by selectively binding to and inhibiting the function of NMDA receptors containing the GluN2B subunit.[1][2] These receptors are ligand-gated ion channels that play a crucial role in excitatory synaptic transmission in the central nervous system. The GluN2B subunit is predominantly expressed in the forebrain and spinal cord, and its modulation is implicated in various pathophysiological processes.[1] By antagonizing GluN2B-containing NMDA receptors, these compounds can modulate glutamatergic neurotransmission, which is a therapeutic strategy for conditions such as depression and neurodegenerative diseases.
Quantitative Comparison of Selectivity
The following table summarizes the available quantitative data for the binding affinity and functional inhibition of this compound and CP-101,606 for the GluN2B subunit and other NMDA receptor subtypes.
| Compound | Target | Assay Type | Value | Selectivity Profile |
| This compound | GluN2B | Binding Affinity (Ki) | 8.1 nM[1] | Highly selective for the GluN2B subunit.[3] |
| GluN2B | Functional Inhibition (IC50) | 3.6 nM | Stated to have at least 1000-fold selectivity for the GluN2B receptor versus all other targets tested. | |
| CP-101,606 | GluN2B | Functional Inhibition (IC50) | 11 nM (in cultured hippocampal neurons) | Potent NMDA antagonist with selectivity for the type of NMDA receptor associated with the hippocampus. |
| GluN1/NR2B | Binding Affinity (KD) | 6.0 nM | No high-affinity specific binding was detected to NR1, NR2A, NR2B subunits expressed alone or NR1/NR2A receptors. | |
| GluN2B | Functional Inhibition (IC50) | 61 nM | Insensitive to GluN2A at concentrations up to 3 µM. | |
| GluN2A, GluN2C, GluN2D | Functional Inhibition | >200-fold preference for GluN2B-containing receptors. |
Off-Target Selectivity and Safety Profile
An essential aspect of drug development is understanding a compound's potential for off-target interactions, which can lead to adverse effects.
This compound:
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Exhibits minimal activity against sigma-type receptors at a concentration of 10 µM.
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Notably, clinical studies have shown that this compound does not have any influence on the electrocardiogram (ECG), a significant advantage over some other NMDA receptor antagonists like traxoprodil (CP-101,606).
CP-101,606:
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The development of CP-101,606 was reportedly halted due to cardiovascular side effects, specifically QTc interval prolongation.
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There is evidence suggesting potential binding to sigma-1 receptors, which could contribute to its overall pharmacological profile.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to determine the selectivity of compounds like this compound and CP-101,606.
Radioligand Binding Assay for NMDA Receptor Subtypes
This assay measures the affinity of a test compound for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.
Materials:
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Cell membranes prepared from cell lines stably expressing specific human NMDA receptor subtypes (e.g., HEK293 cells expressing GluN1/GluN2A, GluN1/GluN2B, etc.).
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Radioligand specific for the NMDA receptor (e.g., [³H]MK-801 or a subtype-selective radioligand).
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Test compounds (this compound, CP-101,606).
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
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96-well filter plates.
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Scintillation cocktail and liquid scintillation counter.
Procedure:
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Incubation: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known non-selective antagonist for non-specific binding).
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Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
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Quantification: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This electrophysiological technique is used to measure the functional inhibition of ion channels, such as NMDA receptors, expressed in Xenopus oocytes.
Materials:
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Xenopus laevis oocytes.
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cRNA for the desired NMDA receptor subunits (e.g., human GluN1 and GluN2A, GluN2B, etc.).
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Microinjection apparatus.
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Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
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Recording solution (e.g., containing NaCl, KCl, CaCl2, HEPES, pH 7.4).
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NMDA receptor agonists (glutamate and glycine).
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Test compounds (this compound, CP-101,606).
Procedure:
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Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired NMDA receptor subunits and incubate for 2-5 days to allow for receptor expression.
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Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
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Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
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Agonist Application: Apply a solution containing saturating concentrations of glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.
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Compound Application: Co-apply the test compound at various concentrations with the agonists and record the resulting current.
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Data Analysis: Measure the peak current amplitude in the presence of different concentrations of the test compound. Normalize the current to the control response (agonists alone) and plot the percent inhibition against the logarithm of the compound concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
References
Validating the Binding Affinity of Rislenemdaz to NR2B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Rislenemdaz to the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor against other well-characterized NR2B-selective antagonists. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of neuropharmacology and drug development.
Introduction to this compound and the NR2B Receptor
This compound (formerly CERC-301 or MK-0657) is an orally active, selective antagonist of the NMDA receptor, with a high affinity for the GluN2B (NR2B) subunit.[1] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a heterotetrameric ion channel. The specific subunit composition of the NMDA receptor dictates its physiological and pharmacological properties. The NR2B subunit is predominantly expressed in the forebrain and spinal cord.[1] Selective antagonists of the NR2B subunit, like this compound, are being investigated for their potential therapeutic effects in various neurological and psychiatric disorders, including depression, with the hypothesis that they may offer a better safety profile compared to non-selective NMDA receptor antagonists.[1][2]
Comparative Binding Affinity Data
The binding affinity of a compound to its target is a critical parameter in drug development, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. The following table summarizes the reported binding affinities of this compound and other selective NR2B antagonists.
| Compound | Ki (nM) | IC50 (nM) | Receptor Source | Assay Type | Reference |
| This compound | 8.1 | 3.6 | Recombinant human NR1a/NR2B | Calcium Influx Assay | --INVALID-LINK-- |
| Ro 25-6981 | - | 9 | Recombinant NR1c/NR2B (in Xenopus oocytes) | Electrophysiology | [3] |
| Ifenprodil | 24.8 | 340 | Native rat receptors (cortex/hippocampus) / Recombinant NR1A/NR2B | Radioligand Binding / Electrophysiology | |
| Traxoprodil (CP-101,606) | - | - | - | - | Strong affinity for the NR2B subunit has been reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to determine the binding affinity of compounds to the NR2B receptor.
Radioligand Binding Assay
This technique directly measures the binding of a radiolabeled ligand to its receptor.
Objective: To determine the binding affinity (Kd) and density (Bmax) of a ligand for the NR2B receptor, or the inhibition constant (Ki) of a test compound.
General Protocol:
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Membrane Preparation: Homogenize brain tissue (e.g., rat cortex and hippocampus) or cells expressing the recombinant receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes containing the receptors.
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Incubation: Incubate the prepared membranes with a fixed concentration of a radiolabeled NR2B-selective ligand (e.g., [3H]Ifenprodil) and varying concentrations of the unlabeled test compound (e.g., this compound).
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Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
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Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.
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Data Analysis: Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Example from Literature (for Ifenprodil): [3H]Ifenprodil binding experiments were performed on recombinant human NR1a/NR2B receptors stably expressed in L(tk-) cells and native rat cortex/hippocampus membranes. The binding was saturable, with Kd values of 33.5 nM and 24.8 nM, respectively.
Electrophysiology (Two-Electrode Voltage Clamp)
This method measures the ion flow through the NMDA receptor channel in response to agonist application, and how this flow is affected by an antagonist.
Objective: To determine the functional inhibition (IC50) of NMDA receptor currents by a test compound.
General Protocol:
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Oocyte Preparation: Prepare Xenopus laevis oocytes and inject them with cRNAs encoding the NR1 and NR2B subunits of the NMDA receptor.
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Recording: After a few days of expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.
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Agonist Application: Perfuse the oocyte with a solution containing NMDA and glycine to activate the NMDA receptors and record the resulting inward current.
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Antagonist Application: Co-apply the test compound at various concentrations with the agonists and record the inhibition of the NMDA receptor current.
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Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Example from Literature (for Ro 25-6981): NMDA receptor subtypes were expressed in Xenopus oocytes and were blocked by Ro 25-6981 with an IC50 value of 0.009 µM for the NR1c/NR2B subunit combination, demonstrating a >5000-fold selectivity over NR1c/NR2A.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the relevant signaling pathway.
Caption: Radioligand Binding Assay Workflow
Caption: NR2B Signaling Pathway and this compound Action
Conclusion
This compound demonstrates high binding affinity for the NR2B subunit of the NMDA receptor, comparable to or exceeding that of other well-known selective antagonists. The validation of this binding affinity has been established through various in vitro experimental techniques, including radioligand binding assays and electrophysiological recordings. This comparative guide provides researchers with the necessary data and methodological insights to contextualize the pharmacological profile of this compound and to design further experiments aimed at elucidating its therapeutic potential.
References
Navigating the Challenges of Preclinical Reproducibility: A Comparative Guide to Rislenemdaz
For researchers, scientists, and drug development professionals, the reproducibility of preclinical findings is a cornerstone of translational success. This guide provides a comparative analysis of the preclinical data for Rislenemdaz (also known as CERC-301 and MK-0657), a selective NMDA receptor subunit 2B (GluN2B) antagonist. By presenting available quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to offer an objective resource for evaluating the existing evidence and potential of this compound in the context of other NMDA receptor modulators.
The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant number of failures attributed to the lack of reproducibility of preclinical findings.[1][2] This guide delves into the preclinical evidence for this compound, a compound that has been investigated for treatment-resistant depression. While it ultimately failed to demonstrate efficacy in Phase II clinical trials, a review of its preclinical data offers valuable insights for the broader field of NMDA receptor modulation.[3]
Comparative Efficacy in Preclinical Models
This compound has been evaluated in rodent models of depression, primarily utilizing the forced swim test (FST) and tail suspension test (TST) to assess antidepressant-like activity. These tests measure the immobility of the animal when placed in a stressful, inescapable situation, with a reduction in immobility time considered an indicator of antidepressant effect.[4][5]
| Compound | Animal Model | Test | Key Efficacy Endpoint | Result | Reference |
| This compound | Rat | Forced Swim Test | Reduction in immobility frequency | ED50: ~0.7 mg/kg | Garner et al., 2015 |
| This compound | Mouse (Chronic Restraint Stress) | Forced Swim Test | Increased swimming time | Significant increase vs. vehicle | Yang et al., 2020 |
| This compound | Mouse (Chronic Restraint Stress) | Tail Suspension Test | Decreased immobility time | Significant decrease vs. vehicle | Yang et al., 2020 |
| MK-801 | Rat | Not specified for efficacy | Neurotoxicity comparison | Induced neuronal vacuolation and necrosis at 10 mg/kg | Garner et al., 2015 |
| Ketamine | Rodent Models | Forced Swim Test | Decreased immobility time | Demonstrated antidepressant-like effects | Various preclinical studies |
| Memantine | Rodent Models | Forced Swim Test | Decreased immobility time | Demonstrated antidepressant-like effects | Various preclinical studies |
In Vitro Activity and Selectivity
The mechanism of action of this compound is centered on its selective antagonism of the GluN2B subunit of the NMDA receptor. This selectivity is a key differentiator from non-selective NMDA receptor antagonists like ketamine and MK-801, and was hypothesized to offer a more favorable side-effect profile.
| Parameter | This compound | MK-801 | Ketamine |
| Target | Selective GluN2B antagonist | Non-selective NMDA receptor channel blocker | Non-selective NMDA receptor channel blocker |
| Binding Affinity (Ki) | 8.1 nM | Not specified in provided context | Not specified in provided context |
| IC50 (calcium influx) | 3.6 nM | Not specified in provided context | Not specified in provided context |
| Selectivity | >1000-fold for GluN2B over other targets, including hERG | Broad activity | Broad activity |
| Reference | Garner et al., 2015 |
Experimental Protocols
To facilitate critical evaluation and potential replication of the cited findings, the following are summaries of the key experimental methodologies.
Forced Swim Test (Rat) - Garner et al., 2015
-
Animals: Rats.
-
Procedure: A pre-swim session of 15 minutes was conducted 24 hours prior to a 5-minute test session. Animals were placed in cylinders containing water at 23°C ± 1°C.
-
Data Collection: Immobility, swimming, and climbing behaviors were recorded every 5 seconds.
-
Drug Administration: this compound was administered orally at single doses of 10, 30, and 100 mg/kg.
Chronic Restraint Stress (CRS) and Behavioral Tests (Mouse) - Yang et al., 2020
-
Animals: Mice.
-
CRS Procedure: Mice were subjected to chronic restraint stress to induce depressive-like behaviors.
-
Drug Administration: this compound was administered either systemically or locally into the lateral habenula (LHb).
-
Behavioral Tests:
-
Forced Swim Test (FST): Assessed despair-like behavior.
-
Tail Suspension Test (TST): Assessed despair-like behavior.
-
Open Field Test: Assessed locomotor activity.
-
Sucrose Preference Test: Assessed anhedonia.
-
-
Molecular Analysis: Western blotting and immunohistochemistry were used to analyze the expression of GluN2B, BDNF, and c-Fos in the LHb.
Visualizing the Molecular Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound demonstrate target engagement and antidepressant-like effects in rodent models. The compound exhibits high selectivity for the GluN2B subunit of the NMDA receptor, which distinguishes it from non-selective antagonists. However, the translation of these preclinical findings to clinical efficacy in treatment-resistant depression was not successful. This highlights the well-recognized gap between preclinical models and human psychiatric disorders.
For researchers in the field, the preclinical journey of this compound underscores the importance of rigorous and reproducible preclinical science. While the compound itself did not achieve its clinical endpoints, the data generated contribute to a deeper understanding of the complex role of the glutamatergic system in depression and will inform the development of future therapeutics targeting the NMDA receptor. The detailed protocols and comparative data presented in this guide are intended to aid in the critical appraisal of this compound's preclinical package and to serve as a reference for ongoing research in this challenging but important area of drug discovery.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Rislenemdaz and Other NR2B Antagonists in Development
A detailed examination of the clinical and preclinical data surrounding Rislenemdaz (CERC-301) and its primary competitor, Traxoprodil (CP-101,606), offers critical insights for researchers and drug development professionals in the field of psychiatry. This guide provides a comparative analysis of their performance, supported by available experimental data and detailed methodologies.
The N-methyl-D-aspartate (NMDA) receptor, particularly the NR2B subunit, has been a key target for the development of novel, rapid-acting antidepressants. Antagonism of this receptor is believed to trigger a cascade of downstream signaling events that ultimately lead to synaptogenesis and an alleviation of depressive symptoms. This compound and Traxoprodil have been at the forefront of this research, though their clinical development trajectories have diverged significantly.
Performance and Efficacy: A Quantitative Comparison
Direct head-to-head clinical trials comparing this compound and Traxoprodil have not been conducted. However, by examining data from their respective clinical trials, a comparative picture of their efficacy can be assembled.
Traxoprodil demonstrated notable antidepressant effects in a Phase II clinical trial for treatment-resistant depression.[1][2][3] The study reported a significantly greater decrease in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to placebo.[1] Specifically, the response rate on the Hamilton Depression Rating Scale (HAMD) was 60% for the Traxoprodil group versus 20% for the placebo group.[2]
This compound, on the other hand, yielded more ambiguous results in its Phase II clinical development program. A trial in patients with treatment-resistant depression who were not responsive to SSRI or SNRI treatment failed to meet its primary endpoint, which was the change in the Hamilton Depression Rating Scale (HDRS) on day 7 with an 8 mg/day dose. A subsequent Phase II study also did not meet its primary efficacy endpoint, which was the mean improvement in the Bech-6 (a subset of the HDRS-17) averaged over days 2 and 4. However, this later study did show signals of a potentially clinically meaningful, though not statistically significant, effect for the 20 mg dose at day 2 on both the Bech-6 and HDRS-17.
| Efficacy Endpoint | This compound (CERC-301) | Traxoprodil (CP-101,606) |
| Primary Outcome | Phase II trial failed to meet primary endpoint (change in HDRS at day 7 with 8mg dose). Another Phase II trial also failed to meet its primary endpoint (mean improvement in Bech-6 over days 2 and 4). | Phase II trial demonstrated a greater decrease in MADRS total score compared to placebo. |
| Response Rate | Not reported as statistically significant. | 60% on HAMD vs. 20% for placebo. |
| Noted Efficacy Signals | Potentially clinically meaningful effect with 20mg dose at Day 2 on Bech-6 and HDRS-17. | Significant antidepressant effects observed within five days of a single intravenous infusion. |
Safety and Tolerability Profile
A critical point of differentiation between the two compounds lies in their safety profiles, which has had a profound impact on their clinical development.
The development of Traxoprodil was halted due to concerns about cardiovascular risk, specifically QT prolongation observed in clinical trials. Dissociative side effects were also reported at higher doses, necessitating dose reductions in some participants.
In contrast, this compound has been generally well-tolerated in clinical trials. Even at higher daily doses of up to 20 mg, the drug was found to be safe. No significant psychotomimetic effects were observed in a pilot study of an oral formulation.
| Safety Concern | This compound (CERC-301) | Traxoprodil (CP-101,606) |
| Cardiovascular | No significant cardiovascular concerns reported. | Development halted due to QT prolongation. |
| Psychotomimetic Effects | No significant psychotomimetic effects observed. | Dissociative side effects reported at higher doses. |
| Overall Tolerability | Generally well-tolerated. | Overall tolerability was considered good in early trials, but cardiovascular and dissociative effects were limiting. |
Pharmacokinetic and Pharmacodynamic Properties
Both this compound and Traxoprodil are selective antagonists of the NR2B subunit of the NMDA receptor. However, their pharmacokinetic profiles differ.
| Parameter | This compound (CERC-301) | Traxoprodil (CP-101,606) |
| Route of Administration | Oral | Intravenous and Oral formulations studied |
| Selectivity | Selective for NR2B subunit | Selective for NR2B subunit |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
NR2B Receptor Competitive Binding Assay
This assay is used to determine the affinity of a compound for the NR2B subunit of the NMDA receptor.
Objective: To measure the binding affinity (Ki) of test compounds to the human NR2B receptor subunit.
Materials:
-
Membrane homogenates from cells stably expressing recombinant human NR1a/NR2B receptors.
-
Radioligand: [3H]ifenprodil.
-
Test compounds (e.g., this compound, Traxoprodil).
-
Assay buffer (e.g., Tris-HCl buffer).
-
96-well multiplates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from L(tk-) cells stably expressing the recombinant human NR1a/NR2B receptors.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([3H]ifenprodil), and varying concentrations of the unlabeled test compound.
-
Incubation: Add the membrane homogenate to each well to initiate the binding reaction. Incubate the plates at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Mouse Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant efficacy.
Objective: To assess the antidepressant-like activity of a test compound in mice.
Materials:
-
Male mice (specific strain, e.g., C57BL/6).
-
Cylindrical tanks (e.g., 30 cm height x 20 cm diameter) made of transparent Plexiglas.
-
Water maintained at 23-25°C.
-
Video recording equipment.
-
Test compounds and vehicle control.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle control at a specified time before the test (e.g., 30-60 minutes).
-
Test Session: Gently place each mouse into a cylinder filled with water (15 cm depth) for a 6-minute session.
-
Recording: Video record the entire 6-minute session for later analysis.
-
Observation: The experimenter should remain at a reasonable distance to avoid disturbing the animals.
-
Post-Test Care: After the 6-minute session, remove the mice from the water, dry them with a towel, and place them in a clean, dry cage under a warming lamp before returning them to their home cage.
-
Data Analysis: Score the last 4 minutes of the 6-minute test session. The primary measure is the duration of immobility, where the mouse makes only the movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect. Other behaviors such as swimming and climbing can also be scored.
Signaling Pathways and Experimental Workflows
The mechanism of action of NR2B antagonists involves the modulation of downstream signaling pathways crucial for synaptic plasticity.
NMDA Receptor Signaling Pathway
Antagonism of the NR2B subunit of the NMDA receptor by drugs like this compound and Traxoprodil is hypothesized to initiate a series of intracellular events that lead to the rapid antidepressant effects.
Experimental Workflow for Antidepressant Screening
The process of evaluating a novel NR2B antagonist involves a series of in vitro and in vivo experiments.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant actions of ketamine: from molecular mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Rislenemdaz Clinical Trials for Depression: A Comparative Analysis of Failure
The clinical development of Rislenemdaz (CERC-301), a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, for the treatment of major depressive disorder (MDD) was halted after Phase II clinical trials failed to demonstrate efficacy. This guide provides a detailed comparison of the this compound trial data with successful alternative treatments, offering insights for researchers, scientists, and drug development professionals in the field of psychiatry.
Executive Summary
This compound, an orally administered GluN2B antagonist, was investigated as a rapid-acting antidepressant for patients with treatment-resistant depression (TRD). Despite a promising mechanism of action targeting the glutamatergic system, the clinical trial program for this compound did not achieve its primary endpoints. The key Phase II study, Clin301-203 (NCT02459236), which evaluated 12 mg and 20 mg doses of this compound as an adjunctive therapy, failed to show a statistically significant improvement in depressive symptoms compared to placebo.[1][2][3][4] In contrast, other NMDA receptor modulators, such as esketamine and intravenous ketamine, have demonstrated significant efficacy in similar patient populations, leading to their integration into clinical practice for TRD. This report presents a comparative analysis of the clinical trial data, experimental protocols, and underlying signaling pathways to elucidate the potential reasons for the failure of this compound and to draw lessons for future drug development endeavors.
Comparative Efficacy Data
The following tables summarize the key quantitative outcomes from the this compound Phase II trial and compare them with data from successful NMDA receptor modulators and the standard of care for treatment-resistant depression.
Table 1: Efficacy Data from the this compound (CERC-301) Phase II Trial (Clin301-203)
| Treatment Group | Primary Endpoint (Mean Improvement from Baseline on Bech-6 at Days 2 & 4) | Secondary Endpoint (Mean Improvement from Baseline on HDRS-17 at Day 2) |
| Placebo | 3.82 (Period 1), 2.86 (Period 2) | 6.24 (Period 1), 3.60 (Period 2) |
| This compound 12 mg | 2.50 (Period 1), 1.64 (Period 2) | Not Reported |
| This compound 20 mg | 4.11 (Period 1), 3.38 (Period 2) | 9.71 (Period 1), 5.38 (Period 2) |
| p-value vs. Placebo | Not Statistically Significant[1] | Not Statistically Significant |
Table 2: Comparative Efficacy of NMDA Receptor Modulators in Treatment-Resistant Depression
| Drug | Study | Primary Endpoint | Efficacy Outcome vs. Placebo | p-value |
| Esketamine (56 mg) | NCT04599855 | Change in MADRS Score from Baseline to Day 28 | LS Mean Difference: -5.1 | < 0.001 |
| Esketamine (84 mg) | NCT04599855 | Change in MADRS Score from Baseline to Day 28 | LS Mean Difference: -6.8 | < 0.001 |
| Intravenous Ketamine | Murrough et al., 2013 | Response Rate at 24 hours | 64% vs. 28% (midazolam active placebo) | < 0.006 |
Table 3: Typical Response and Remission Rates for Standard of Care in Treatment-Resistant Depression
| Treatment | Typical Response Rate | Typical Remission Rate |
| Switching to another antidepressant | 20-30% | 15-25% |
| Augmentation with atypical antipsychotics | 40-60% | 25-40% |
| Electroconvulsive Therapy (ECT) | >50% | 30-50% |
Experimental Protocols
This compound (CERC-301) Phase II Trial (Clin301-203 / NCT02459236)
-
Study Design: A 3-week, randomized, double-blind, placebo-controlled, sequential parallel comparison design (SPCD) study.
-
Patient Population: 115 patients with Major Depressive Disorder (MDD) who had an inadequate response to at least one selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI) in the current episode.
-
Intervention: Patients received adjunctive treatment with either this compound (12 mg or 20 mg) or a placebo. The SPCD design involved two one-week treatment periods. Placebo non-responders in the first period were re-randomized to receive either this compound or a placebo in the second period.
-
Primary Outcome Measure: The mean improvement from baseline on the Bech-6, a subscale of the Hamilton Depression Rating Scale (HDRS-17), averaged over days 2 and 4 post-dose.
-
Secondary Outcome Measures: Included the change from baseline in the HDRS-17 total score.
Esketamine Phase IV Trial (NCT04599855)
-
Study Design: A phase 4, double-blind, placebo-controlled randomized clinical trial.
-
Patient Population: 378 adults with treatment-resistant depression, defined as an inadequate response to two or more oral antidepressants during the current depressive episode.
-
Intervention: After a two-week antidepressant-free period, participants were randomized to receive fixed-dose intranasal esketamine (56 mg or 84 mg) or a matching placebo, administered twice weekly for four weeks.
-
Primary Outcome Measure: Change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to day 28.
-
Key Secondary Outcome Measure: Change in MADRS score from baseline to 24 hours post-first dose.
Signaling Pathways and Experimental Workflows
Glutamatergic System and NMDA Receptor Antagonism in Depression
The rationale for using NMDA receptor antagonists in depression stems from the hypothesis that hyperactivity of the glutamatergic system contributes to the pathophysiology of the disorder. This compound, as a selective GluN2B antagonist, was designed to modulate this pathway.
Caption: Simplified signaling pathway of NMDA receptor antagonism.
Experimental Workflow of the this compound Phase II Trial
The sequential parallel comparison design (SPCD) is a noteworthy feature of the this compound trial, intended to reduce the impact of high placebo response rates often seen in depression studies.
Caption: this compound Phase II trial sequential parallel comparison design.
Conclusion and Future Directions
The failure of this compound in Phase II clinical trials, despite a sound scientific rationale, underscores the complexities of developing novel antidepressants. The lack of separation from placebo, even with a sophisticated trial design aimed at mitigating placebo response, suggests that the clinical effect of this compound at the doses tested was not robust enough to demonstrate a meaningful benefit in patients with treatment-resistant depression.
In contrast, the successes of esketamine and intravenous ketamine highlight that modulation of the NMDA receptor remains a viable strategy for the rapid treatment of depression. The differences in outcomes between this compound and ketamine/esketamine could be attributed to several factors, including differences in their binding sites on the NMDA receptor, their pharmacokinetic and pharmacodynamic profiles, and the specific patient populations studied.
For future drug development in this area, several key considerations emerge:
-
Dose-Ranging Studies: Thorough dose-finding studies are critical to ensure that the optimal therapeutic window is identified before proceeding to larger, confirmatory trials.
-
Biomarker Development: The identification of biomarkers that can predict treatment response to specific glutamatergic modulators would be invaluable in patient selection and trial enrichment.
-
Understanding of Mechanism: A deeper understanding of the downstream effects of different NMDA receptor antagonists is needed to rationalize the development of new agents with improved efficacy and tolerability profiles.
The experience with this compound serves as a valuable case study in the challenges of translating preclinical promise into clinical success for psychiatric disorders. By carefully dissecting the reasons for its failure and comparing them with the successes in the same therapeutic class, the scientific community can refine its strategies for the development of the next generation of antidepressants.
References
- 1. Cerecor Reports Top-Line Data from CERC-301 Phase 2 Study for Major Depressive Disorder :: Avalo Therapeutics, Inc. (AVTX) [ir.avalotx.com]
- 2. | BioWorld [bioworld.com]
- 3. Zacks Small Cap Research - CERC: CERC-301 Fails to Show Benefit in MDD in Phase 2 Clinical Trial; Attention Now Turns to CERC-501 [scr.zacks.com]
- 4. Cerecor’s Phase II clinical trial of CERC-301 to treat MDD fails to meet primary endpoint - Clinical Trials Arena [clinicaltrialsarena.com]
Cross-Validation of Rislenemdaz's In Vitro Efficacy: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of Rislenemdaz (also known as CERC-301 or MK-0657), a selective NMDA receptor subunit 2B (NR2B) antagonist. Due to a lack of direct head-to-head studies in multiple cell lines, this guide synthesizes available in vitro data for this compound and compares it with findings from separate studies on other notable NMDA receptor antagonists.
Mechanism of Action: Targeting the NMDA Receptor
This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and neuronal communication. Overactivation of this receptor is implicated in various neurological and psychiatric disorders. This compound binds to the GluN2B subunit, preventing the binding of the neurotransmitter glutamate and subsequent channel opening, thereby inhibiting calcium influx into the cell.[2] This selective antagonism is believed to offer a more favorable side-effect profile compared to non-selective NMDA receptor blockers.[3]
Comparative In Vitro Efficacy
This compound Performance Data
The primary in vitro data for this compound comes from studies using recombinant cell lines engineered to express specific NMDA receptor subunits.
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | L(tk-) cells expressing human NR1a/NR2B receptors | Radioligand Binding | Ki: 8.1 nM | [1][2] |
| Calcium Influx Assay | IC50: 3.6 nM |
Performance Data of Alternative NMDA Receptor Antagonists
The following table summarizes in vitro data for other commonly studied NMDA receptor antagonists from various independent studies. It is important to note that the cell lines and experimental conditions differ, which can significantly influence the results.
| Compound | Cell Line(s) | Assay | Key Findings | Reference |
| MK-801 (Dizocilpine) | SUM149PT, SUM190PT (Inflammatory Breast Cancer) | Cell Viability | IC50: 200–400 µM | |
| SUM149PT | Migration Assay | ~50% reduction in migration | ||
| SUM149PT, SUM190PT | Colony Formation | ~90% suppression of colony formation | ||
| Memantine | SUM149PT, SUM190PT | Cell Viability | Minimal effect | |
| Ifenprodil | L(tk-) cells expressing human NR1a/NR2B receptors | Electrophysiology | KD: 79 ± 8 nM |
Note: The significantly higher IC50 and KD values for MK-801, Memantine, and Ifenprodil in the presented studies compared to this compound's potency in recombinant cells highlight the importance of the experimental context, including the specific cell line and assay used. The cancer cell lines used for testing MK-801 and Memantine may have different NMDA receptor expression levels and subunit compositions compared to the engineered L(tk-) cells used for this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used to assess the in vitro effects of NMDA receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to its target receptor.
-
Preparation of Cell Membranes: Cells expressing the target receptor (e.g., L(tk-) cells with NR1a/NR2B) are harvested and homogenized to isolate the cell membranes.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]Ro 25-6981 for NR2B) and varying concentrations of the test compound (e.g., this compound).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound membranes is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed to calculate the IC50 of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Influx Assay
This functional assay measures the ability of a compound to inhibit the influx of calcium through the NMDA receptor channel.
-
Cell Preparation: Cells expressing the functional NMDA receptor are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the NMDA receptor antagonist.
-
Receptor Activation: The NMDA receptor is activated by the addition of agonists such as glutamate and glycine.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of the antagonist.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of a compound on cell proliferation and cytotoxicity.
-
Cell Seeding: Cells of interest (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Visualizing Pathways and Workflows
To better understand the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action on the NMDA receptor.
Caption: Workflow for a cell viability (MTT) assay.
References
A Comparative Analysis of the Side Effect Profiles of Rislenemdaz and Ketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of Rislenemdaz (CERC-301) and the well-established N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine. While both compounds target the NMDA receptor, their distinct pharmacological properties translate to notable differences in their adverse event profiles. This analysis is based on available data from clinical trials and preclinical studies.
Executive Summary
Ketamine, a non-selective NMDA receptor antagonist, is associated with a range of psychotomimetic, cardiovascular, and other adverse effects that can limit its clinical utility. In contrast, this compound, a selective antagonist of the GluN2B subunit of the NMDA receptor, was developed with the aim of achieving rapid antidepressant effects with a more favorable safety and tolerability profile. Clinical trial data for this compound is limited as it did not demonstrate sufficient efficacy in Phase II trials for major depressive disorder (MDD). However, the available safety data suggests a potentially better-tolerated profile compared to ketamine.
Comparative Side Effect Profiles
While a direct quantitative comparison is challenging due to the limited publicly available data for this compound, the following table summarizes the reported adverse events from clinical trials.
| Side Effect Category | This compound (CERC-301) | Ketamine/Esketamine |
| Neurological/Psychiatric | Dizziness, Somnolence, Paresthesia | Most Common: Dissociation, Dizziness, Vertigo, Sedation, Headache, Confusion, Anxiety.[1][2] Less Common: Hallucinations, Euphoria, Dysphoria, Emergence Delirium.[3] |
| Cardiovascular | Increased Blood Pressure | Transient but significant increases in blood pressure and heart rate are common.[4][5] |
| Gastrointestinal | Not commonly reported | Nausea, Vomiting. |
| General | Generally well-tolerated with no serious adverse events or discontinuations due to AEs in the Phase II trial. | Feeling strange/weird/loopy is a common subjective effect. |
Note: The incidence rates for this compound adverse events are not publicly available. The information is based on reports from the Phase II clinical trial (NCT02459236) which stated these were the "most commonly reported adverse events".
Detailed Experimental Protocols
Assessment of Adverse Events in Clinical Trials
This compound (CERC-301): Specific protocols for the assessment of adverse events in the this compound Phase II trial (NCT02459236) are not detailed in publicly available documents. Standard clinical trial procedures for monitoring and reporting adverse events would have been followed, including:
-
Systematic querying of subjects at each study visit for any new or worsening symptoms.
-
Physical examinations and vital sign measurements at baseline and regular intervals.
-
Laboratory safety tests (hematology, clinical chemistry, urinalysis).
-
Electrocardiogram (ECG) monitoring.
Ketamine/Esketamine: The assessment of adverse events in ketamine and esketamine clinical trials is well-documented and often involves specific rating scales and monitoring procedures.
-
Dissociative Symptoms: The Clinician-Administered Dissociative States Scale (CADSS) is a standard instrument used to quantify the severity of dissociative symptoms. It is typically administered at baseline, shortly after drug administration (e.g., 40 minutes post-dose), and at later time points to track the onset, peak, and resolution of these effects.
-
Cardiovascular Monitoring: Continuous monitoring of blood pressure, heart rate, and oxygen saturation is standard practice during and after ketamine/esketamine administration. This is typically done at frequent intervals (e.g., every 15 minutes) for a specified period post-infusion to manage any acute cardiovascular changes.
-
General Adverse Events: A comprehensive checklist of potential side effects is often used to systematically query patients at various time points post-dose.
Signaling Pathways and Mechanism of Action
Both this compound and ketamine exert their primary effects through the antagonism of the NMDA receptor, a key player in glutamatergic neurotransmission. However, their selectivity for different NMDA receptor subunits likely underlies the differences in their side effect profiles.
Ketamine's Mechanism of Action
Ketamine is a non-selective NMDA receptor antagonist, meaning it blocks the receptor channel regardless of the specific GluN2 subunit present. The prevailing hypothesis for its rapid antidepressant effect involves the preferential blockade of NMDA receptors on inhibitory GABAergic interneurons. This disinhibition leads to a surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This activation of AMPA receptors is thought to trigger downstream signaling cascades involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR), ultimately leading to increased synaptogenesis and reversing stress-induced neuronal atrophy.
This compound's Mechanism of Action
This compound is a selective antagonist of the GluN2B subunit of the NMDA receptor. This selectivity is key to its intended mechanism and potentially more favorable side effect profile. GluN2B-containing NMDA receptors are predominantly found in the forebrain and are implicated in pathological glutamate signaling in depression. By specifically blocking these receptors, this compound was designed to modulate glutamatergic activity and downstream signaling pathways relevant to depression, without the widespread, non-selective blockade caused by ketamine that is thought to contribute to its psychotomimetic effects.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a hypothetical experimental workflow for a head-to-head clinical trial comparing the side effect profiles of this compound and ketamine.
Conclusion
Based on the available data, this compound appears to have a more benign side effect profile than ketamine, with a notable absence of the significant psychotomimetic effects that characterize ketamine treatment. The most common adverse events associated with this compound in its Phase II trial were increased blood pressure, dizziness, somnolence, and paresthesia. However, the lack of publicly available quantitative data on the incidence of these side effects for this compound makes a direct, robust comparison with ketamine challenging. The failure of this compound to demonstrate efficacy in treating major depressive disorder has halted its clinical development, limiting the amount of safety data available. Future development of selective GluN2B antagonists will need to demonstrate not only a superior safety profile but also clear clinical efficacy to be considered a viable alternative to ketamine and other rapid-acting antidepressants.
References
- 1. Cerecor’s Phase II clinical trial of CERC-301 to treat MDD fails to meet primary endpoint - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.refined.site [research.refined.site]
- 5. researchgate.net [researchgate.net]
Rislenemdaz: A Preclinical Systematic Review of a Selective NMDA Receptor Antagonist for Depression
A Comparative Guide for Researchers and Drug Development Professionals
Rislenemdaz (also known as CERC-301 or MK-0657) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] Developed as a potential rapid-acting oral treatment for treatment-resistant depression, its preclinical efficacy has been evaluated in various animal models. This guide provides a systematic review of the available preclinical data on this compound, offering a comparison with other NMDA receptor modulators and detailing the experimental methodologies employed in its evaluation.
Comparative Efficacy of this compound
This compound has demonstrated antidepressant-like effects in established rodent models of depression. Its efficacy is particularly noted in the Forced Swim Test (FST), a widely used behavioral assay for screening potential antidepressant compounds.
Forced Swim Test (FST) in Rats
In the FST, this compound has been shown to significantly reduce immobility time, an indicator of antidepressant activity. The table below summarizes the key efficacy data from a pivotal preclinical study. For comparison, data for the tricyclic antidepressant Desipramine is also included, as it was used as a positive control in the same study.
| Compound | Dose Range (mg/kg, oral) | ED₅₀ (mg/kg) for Increased Swimming | ED₅₀ (mg/kg) for Decreased Immobility | Receptor Occupancy at ED₅₀ | Key Findings |
| This compound | 1, 3, 10, 30 | ~0.3 | ~0.7 | ~30-50% | Significantly increased swimming behavior and decreased immobility.[2] |
| Desipramine | 20 | Not Reported | Not Reported | Not Applicable | Significantly decreased immobility and increased climbing behavior.[2] |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population.
Chronic Restraint Stress (CRS) Model in Mice
This compound has also been evaluated in the chronic restraint stress (CRS) model, which is considered to have greater face and construct validity for modeling depression. In a study utilizing this model, systemic administration of this compound was found to ameliorate depressive-like behaviors. The mechanism of action in this model was linked to its effects on the lateral habenula (LHb), a brain region implicated in the pathophysiology of depression, and its modulation of Brain-Derived Neurotrophic Factor (BDNF).
Mechanistic Comparison: this compound vs. Ketamine
Research indicates that the antagonism of GluN2B-containing NMDA receptors is a critical component of ketamine's mechanism of action.[3][4] By selectively targeting the GluN2B subunit, this compound is hypothesized to achieve a similar therapeutic effect with a potentially improved safety profile, particularly concerning the psychotomimetic side effects associated with less selective NMDA receptor antagonists. Preclinical studies have shown that this compound does not produce the neurotoxicity (vacuolation and necrosis in the cingulate gyrus) observed with the non-selective NMDA antagonist MK-801 in rats.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a behavioral despair model used to assess antidepressant efficacy.
Apparatus:
-
A transparent cylindrical container (e.g., 46 cm tall x 20 cm in diameter) filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
Procedure (Rat Model):
-
Habituation (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session.
-
Drug Administration: this compound or a vehicle control is administered orally at specified doses.
-
Test Session (Day 2): Approximately 24 hours after the pre-swim, the rats are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors are recorded and analyzed.
Chronic Restraint Stress (CRS)
The Chronic Restraint Stress model is used to induce a depressive-like phenotype in rodents.
Apparatus:
-
Well-ventilated restraint tubes or devices that restrict the animal's movement.
Procedure (Mouse Model):
-
Stress Induction: Mice are subjected to restraint stress for a specified duration (e.g., 2-4 hours) daily for a prolonged period (e.g., 2-4 weeks).
-
Drug Administration: During the stress period or following it, mice are treated with this compound or a vehicle control.
-
Behavioral and Neurobiological Assessments: Following the chronic stress and treatment period, a battery of behavioral tests (e.g., open field test, sucrose preference test, forced swim test) and neurobiological analyses (e.g., protein expression in specific brain regions) are conducted to evaluate the antidepressant-like effects and underlying mechanisms of the compound.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound's antidepressant effect.
Caption: Experimental workflow for the Forced Swim Test in rats.
Caption: Generalized workflow for the Chronic Restraint Stress model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 808732-98-1 (free base); | this compound (MK-0657) | iGluR拮抗剂 | 美国InvivoChem [invivochem.cn]
- 3. Downregulation of Egr-1 Expression Level via GluN2B Underlies the Antidepressant Effects of Ketamine in a Chronic Unpredictable Stress Animal Model of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of Rislenemdaz in a Laboratory Setting
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its use in experimentation. The proper disposal of research-grade substances like Rislenemdaz, an investigational N-methyl-D-aspartate (NMDA) receptor antagonist, is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions are always detailed in the Safety Data Sheet (SDS) provided by the manufacturer, this guide offers a procedural framework for the safe handling and disposal of this compound and similar research chemicals.
It is imperative to consult the official Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for specific guidance before proceeding with any disposal activities.
General Protocol for Laboratory Chemical Disposal
The disposal of any laboratory chemical, including this compound, should be approached systematically to ensure safety and regulatory compliance. The following steps provide a general workflow for this process.
-
Identification and Characterization: The first step is to clearly identify the waste. The SDS is the primary source of information regarding the chemical's properties, hazards, and environmental risks. Key characteristics to note are its reactivity, toxicity, corrosivity, and ignitability.
-
Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected in a dedicated, clearly labeled, and compatible container. It should not be mixed with other waste streams unless explicitly permitted by your institution's EHS guidelines. Common segregation categories include:
-
Halogenated and non-halogenated solvents
-
Acids and bases
-
Oxidizers
-
Reactive chemicals
-
-
Container Management: Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste. They should be stored in a designated satellite accumulation area within the laboratory, which should have secondary containment to mitigate spills.
-
Contacting Environmental Health and Safety (EHS): Your institution's EHS department is the authority on hazardous waste disposal. They will provide specific instructions for the collection, storage, and ultimate disposal of this compound waste. They will also coordinate with licensed hazardous waste disposal vendors.
-
Documentation: Maintain accurate records of the chemical waste generated, including the name of the chemical, quantity, and date of disposal request. This is often a regulatory requirement.
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory environment.
Summary of Disposal Options for Pharmaceutical Waste
While specific guidance for this compound must be obtained, the following table summarizes general disposal methods for pharmaceutical waste, highlighting their applicability and key considerations.
| Disposal Method | Description | Applicable Waste Types | Key Considerations |
| Incineration | High-temperature destruction of the chemical. This is the preferred method for many pharmaceutical wastes as it ensures complete destruction. | Solids, liquids, semi-solids | Must be carried out by a licensed hazardous waste facility. Your EHS office will coordinate this. |
| Landfill | Disposal in a specially designed and permitted hazardous waste landfill. | Solid and stabilized waste | Less preferred than incineration for many organic compounds. The chemical must be properly containerized and transported by a licensed vendor. |
| Neutralization | On-site treatment to render the chemical less hazardous (e.g., neutralizing an acid or base). | Corrosive waste (acids and bases) | Not applicable to this compound. This method requires specific protocols and approval from your EHS department. |
| Sewer Disposal | Flushing the chemical down the drain. | A very limited number of non-hazardous chemicals | Prohibited for most laboratory chemicals, including this compound. This method can harm the environment and wastewater treatment systems. The EPA has a ban on sewering of hazardous waste pharmaceuticals.[1] |
| Return to Manufacturer | Some manufacturers may have a take-back program for unused products. | Unused, unopened product | Inquire with the supplier of this compound to see if this is an option. |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. For methodologies related to the synthesis, handling, or experimental use of this compound, please refer to relevant scientific literature and the manufacturer's documentation.
By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.
References
Essential Safety and Logistics for Handling Rislenemdaz in a Research Environment
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Rislenemdaz.
As a selective NMDA receptor subunit 2B (GluN2B) antagonist, this compound (also known as CERC-301 or MK-0657) is a potent neuroactive compound requiring careful handling to ensure the safety of laboratory personnel and the integrity of research.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on its pharmacological profile, preclinical safety data, and general best practices for handling potent research compounds.
Personal Protective Equipment (PPE)
Given the potent and selective nature of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent accidental exposure through dermal contact, inhalation, or ingestion.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile provides good resistance to a range of chemicals. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat is essential to protect skin and personal clothing from spills. |
| Disposable Gown | For procedures with a higher risk of splashes or aerosol generation, a disposable, fluid-resistant gown should be worn over the lab coat. | |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes and airborne particles. |
| Respiratory Protection | Fume Hood | All handling of solid this compound or preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| N95 Respirator | If a fume hood is not available for a specific procedure, a properly fitted N95 respirator should be considered as a minimum precaution, though this is not a substitute for proper engineering controls. |
Operational and Disposal Plans
A clear and well-defined operational plan is crucial for the safe and effective use of this compound in a laboratory setting. This includes procedures for handling, storage, and disposal.
Handling and Storage
Storage:
-
Stock Solutions: this compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month .
-
Solid Compound: Store the solid form of this compound in a cool, dry, and well-ventilated area, protected from light.
Preparation of Solutions:
-
This compound has been formulated for in vivo studies using various solvents. The following table summarizes some of these formulations.
-
Always prepare solutions in a chemical fume hood.
| Solvent System | Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or generates aerosols.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don the full recommended PPE, including respiratory protection if necessary.
-
Contain and Clean: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste. Clean the spill area with a suitable detergent and water.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations. As a potent neuroactive compound, it should be treated as hazardous chemical waste.
Disposal Procedures:
-
Segregate Waste: All materials contaminated with this compound, including unused solutions, empty vials, contaminated gloves, and absorbent materials from spills, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Consult EHS: Your institution's EHS department should be consulted for specific guidance on the disposal of this type of research compound. They will provide information on the proper waste stream and arrange for pickup and disposal by a certified hazardous waste vendor.
-
Incineration: The recommended method of disposal for potent pharmaceutical compounds is incineration by a licensed facility to ensure complete destruction.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available preclinical studies.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 8.1 nM | GluN2B Receptor | [1] |
| IC50 | 3.6 nM | GluN2B Receptor | [2] |
| Plasma Protein Binding | 97.7% | Human | [2] |
| 89.6% | Rat | [2] | |
| 97.2% | Dog | ||
| 96.9% | Monkey | ||
| No Observed Adverse Effect Level (NOAEL) for Neurotoxicity | Up to 100 mg/kg (single dose) | Rat |
Experimental Protocols
In Vivo Dosing in Rats (Forced Swim Test Model)
A preclinical study investigating the antidepressant-like effects of this compound utilized the following protocol:
-
Animals: Male Sprague-Dawley rats.
-
Vehicle: 0.5% methylcellulose and 0.02% sodium lauryl sulfate in deionized water.
-
This compound Formulation: Suspended in the vehicle at concentrations ranging from 0.1 to 30 mg/kg.
-
Dosing Regimen:
-
Two oral gavage doses on Day 1 (following habituation, approximately 24 hours before the test, and before the dark cycle).
-
One oral gavage dose on Day 2 (45 minutes before the test).
-
-
Behavioral Test: Forced swim test to assess immobility time.
-
Sample Collection: Blood samples were collected at the end of the test to determine plasma concentrations of this compound.
Visualization of this compound's Mechanism of Action
This compound is a selective antagonist of the NMDA receptor, specifically targeting the GluN2B subunit. Its mechanism of action involves blocking the binding of the excitatory neurotransmitter glutamate to this subunit, thereby preventing the influx of Ca2+ into the neuron. This action is believed to underlie its therapeutic effects.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
